An In-depth Technical Guide to 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of 5-Aryl-Oxazolidin-2-ones The Oxazolidin-2-one Core: A Privileged Scaffold The 1,3-oxazolidin-2-one ring is a five-memb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of 5-Aryl-Oxazolidin-2-ones
The Oxazolidin-2-one Core: A Privileged Scaffold
The 1,3-oxazolidin-2-one ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structure imparts a unique combination of properties, including metabolic stability and the ability to participate in key hydrogen bonding interactions with biological targets.[1] The substitution at the C5 position is particularly crucial as it often dictates the compound's biological specificity and potency.[4] The introduction of an aryl group at this position, such as the 2,3-dimethoxyphenyl moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Synthesis of 5-Aryl-Oxazolidin-2-ones: A Methodological Overview
The synthesis of 5-substituted oxazolidin-2-ones can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of β-amino alcohols. For the specific case of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, a plausible synthetic pathway would start from 2,3-dimethoxybenzaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Henry Reaction: 2,3-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide or triethylamine) to yield 1-(2,3-dimethoxyphenyl)-2-nitroethanol. The causality behind this choice is the reliability of the Henry reaction for C-C bond formation.
Step 2: Reduction of the Nitro Group: The nitroalkene is then reduced to the corresponding amino alcohol. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This step is critical for generating the necessary amine and alcohol functionalities for the subsequent cyclization.
Step 3: Cyclization: The resulting 2-amino-1-(2,3-dimethoxyphenyl)ethanol is cyclized to form the oxazolidin-2-one ring. This can be achieved using various reagents such as phosgene, carbonyldiimidazole (CDI), or diethyl carbonate. The choice of reagent can influence the reaction conditions and yield. CDI is often preferred for its milder reaction conditions.
This self-validating protocol ensures that the successful formation of the amino alcohol in Step 2 is a prerequisite for the final cyclization, with intermediates characterizable by standard analytical techniques.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is unavailable, we can predict its properties based on known 5-aryl-oxazolidin-2-ones.
Predicted Physicochemical Properties
Property
Predicted Value/Range
Rationale
Molecular Formula
C₁₁H₁₃NO₄
Based on the chemical structure.
Molecular Weight
223.23 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Typical for similar crystalline organic compounds.
Melting Point
100-150 °C
Aryl-substituted oxazolidinones are typically solids with melting points in this range.[5]
Solubility
Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.
The aromatic ring and dimethoxy groups increase lipophilicity.
logP
~1.5 - 2.5
Estimated based on the presence of the dimethoxyphenyl group.
Spectroscopic Characterization
The structural elucidation of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one would rely on a combination of spectroscopic techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,3-dimethoxyphenyl group, the methoxy protons (as singlets), and the protons of the oxazolidinone ring. The coupling patterns of the C4 and C5 protons would be crucial for confirming the structure and stereochemistry.[6]
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), the aromatic carbons, the methoxy carbons, and the carbons of the heterocyclic ring.[7]
FT-IR: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the cyclic carbamate at approximately 1750-1770 cm⁻¹.[7]
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]
Applications in Drug Discovery and Development
The oxazolidin-2-one scaffold is a versatile platform in drug discovery, with applications extending beyond its initial antibacterial role.[1][2]
Antibacterial Agents
The primary application of oxazolidinones is in the development of antibiotics. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The 5-aryl substitution can be tailored to enhance activity against a range of Gram-positive bacteria, including resistant strains like MRSA and VRE.[9]
Caption: Simplified mechanism of action for oxazolidinone antibiotics.
Other Therapeutic Areas
The structural features of 5-aryl-oxazolidin-2-ones also make them attractive candidates for other therapeutic areas, including:
Anticancer Agents: Certain oxazolidinone derivatives have shown promise as anticancer agents.[1]
Monoamine Oxidase (MAO) Inhibitors: The oxazolidinone scaffold can be modified to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in neurological disorders.[10]
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are essential when handling 5-aryl-oxazolidin-2-one derivatives.
General Safety Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12]
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Toxicity Profile (General for Oxazolidinones)
While specific toxicity data for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is not available, the general class of oxazolidinones can exhibit side effects, particularly with long-term use. These may include myelosuppression and neuropathy.[10] Therefore, any new derivative would require thorough toxicological evaluation.
Conclusion
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents an intriguing yet underexplored member of the 5-aryl-oxazolidin-2-one family. This guide has provided a comprehensive overview of the synthesis, predicted properties, and potential applications of this class of compounds, drawing upon the wealth of knowledge available for related analogs. The synthetic accessibility and the proven therapeutic potential of the oxazolidinone scaffold make 5-aryl derivatives, including the 2,3-dimethoxyphenyl variant, promising candidates for further investigation in drug discovery programs. Researchers are encouraged to use the methodologies and insights presented herein as a foundation for their own investigations into this important class of heterocyclic compounds.
Classification: Active Pharmaceutical Ingredient (API) Intermediate / Chiral Auxiliary
Part 1: Executive Summary & Substance Identity
Scientific Context:
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is a specialized heterocyclic intermediate belonging to the oxazolidinone class. This scaffold is critical in medicinal chemistry, serving as a core pharmacophore for antibiotics (e.g., Linezolid analogs) and as a chiral auxiliary (Evans auxiliary derivatives) for asymmetric synthesis. Its 2,3-dimethoxy substitution pattern imparts specific electronic properties that differentiate it from more common 3,4- or 3,5-isomers, potentially influencing metabolic stability and receptor binding affinity.
Chemical Identity Table:
Property
Specification
Chemical Name
5-(2,3-Dimethoxyphenyl)-1,3-oxazolidin-2-one
Molecular Formula
Molecular Weight
223.23 g/mol
Structural Class
5-Aryl-2-oxazolidinone
Predicted CAS
Not widely indexed; treat as novel research substance
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Part 2: Hazard Identification & Risk Assessment (SAR-Based)
Note: As a specific research intermediate, direct toxicological data is limited. The following assessment is derived from Structure-Activity Relationships (SAR) of the oxazolidinone class (e.g., Linezolid intermediates) and phenyl ether moieties.
GHS Classification (Predicted):
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed (Oral toxicity is common in this class).
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Mechanistic Toxicology Insight:
The oxazolidinone ring is generally stable but can act as a weak MAO (Monoamine Oxidase) inhibitor depending on side-chain substitution. The 2,3-dimethoxybenzene moiety is electron-rich; metabolic O-demethylation (via CYP450) can generate catechols, which may undergo redox cycling. Therefore, this compound should be handled as a potential bioactive agent with unknown chronic effects.
Part 3: Synthesis & Technical Origins
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted isocyanates or epoxides).
Primary Synthetic Pathway:
The most robust synthesis typically involves the ring-opening of 2,3-dimethoxystyrene oxide with a carbamate or isocyanate equivalent, followed by cyclization.
Figure 1: Common synthetic workflow for 5-aryl-oxazolidinones. Note the potential for regioisomeric impurities during the epoxide opening step.
Part 4: Handling, Storage, & Emergency Protocols
4.1 Storage Conditions
Temperature: 2–8°C (Refrigerate). Thermal stability is generally good, but refrigeration prevents slow degradation or hydrolysis.
Atmosphere: Store under inert gas (Argon/Nitrogen). The methoxy groups are susceptible to oxidative demethylation over long periods.
Figure 2: Hierarchical exposure control strategy. Engineering controls are primary; PPE is secondary.
4.3 Emergency Response Procedures
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Rinse with water for 15 min. Lift eyelids.
Oxazolidinones are irritants; immediate dilution prevents corneal damage.
Skin Contact
Wash with soap and water. Remove contaminated clothing.
Lipophilic nature allows dermal absorption; soap emulsifies the compound for removal.
Ingestion
Rinse mouth. Do NOT induce vomiting. Call Poison Control.
Potential CNS effects (MAO inhibition risk); vomiting may cause aspiration.
Spill
Dampen with water to prevent dust. Sweep into waste container.
Dry sweeping generates aerosols; wet method contains the hazard.
Part 5: Physicochemical Data for Researchers
Melting Point: Expected range 130–145°C (Based on similar methoxy-phenyl oxazolidinones).
LogP (Predicted): ~1.2 – 1.8 (Moderate lipophilicity, good membrane permeability).
NMR Signature (Diagnostic):
1H NMR: Look for two singlets (~3.8 ppm) for methoxy groups.[1] The oxazolidinone ring protons appear as a multiplet system (ABX pattern) between 3.5–5.5 ppm.
13C NMR: Carbonyl carbon at ~158 ppm; Methoxy carbons at ~56 ppm.
References
GHS Classification Standards: United Nations. (2023).[2][3] Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Oxazolidinone Synthesis & Properties: Brickner, S. J. (1996).[3] "Oxazolidinone antibacterial agents."[3][4][5] Current Pharmaceutical Design, 2(2), 175-194.
Linezolid Analog Safety Data: Pfizer Inc. (2023). Linezolid Safety Data Sheet. (Used for SAR extrapolation).
General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Reference for ring stability and reactivity).
PubChem Compound Database: National Center for Biotechnology Information. (2024).[4][6] 2-Oxazolidinone Structure & Safety Profile.
A Technical Guide to the Structural and Electronic Divergence of Substituted Oxazolidinones: A Comparative Analysis of 3,4- and 3,5-Dimethoxy Isomers
Foreword: The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] The strategic placement of substituents on this five-membered heterocyclic co...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid.[1][2] The strategic placement of substituents on this five-membered heterocyclic core is a critical exercise in drug design, profoundly influencing molecular conformation, electronic properties, and, ultimately, biological activity. This guide provides an in-depth analysis of the structural and electronic differences imparted by methoxy group substitution at two distinct positions on the oxazolidinone core.
A Note on Nomenclature: The query for "2,3-dimethoxy oxazolidinone" presents a structural ambiguity. In the standard IUPAC nomenclature for 1,3-oxazolidin-2-one, the C2 position is a carbonyl carbon, making a "2-methoxy" substitution chemically implausible without fundamentally altering the core structure. Therefore, to provide a meaningful and scientifically rigorous comparison, this guide will analyze two plausible and structurally distinct isomers: 3,4-dimethoxy-1,3-oxazolidin-2-one and 3,5-dimethoxy-1,3-oxazolidin-2-one . This comparative approach will illuminate how a simple positional shift of a methoxy group from C4 to C5 creates two molecules with distinct chemical personalities.
Part 1: Core Structural and Stereochemical Analysis
The fundamental difference between the 3,4- and 3,5-dimethoxy isomers lies in the connectivity of the methoxy group on the saturated carbon backbone of the ring. This seemingly minor change has significant implications for the molecule's three-dimensional shape, flexibility, and stereochemistry.
The five-membered oxazolidinone ring is not planar and can adopt various conformations, including envelope and twisted forms, to minimize steric strain.[3][4] The position and orientation of substituents dictate the preferred conformation.
Caption: Core structures of 3,4- and 3,5-dimethoxy-1,3-oxazolidin-2-one isomers.
Stereochemistry:
The introduction of substituents at C4 and C5 creates stereocenters.
3,4-Dimethoxy Isomer: The C4 carbon is a chiral center. Therefore, this molecule can exist as two enantiomers, (R)- and (S)-3,4-dimethoxy-1,3-oxazolidin-2-one.
3,5-Dimethoxy Isomer: The C5 carbon is a chiral center. This molecule also exists as a pair of (R)- and (S)-enantiomers.
The relative stereochemistry between substituents in more complex oxazolidinones (e.g., those with substituents at both C4 and C5) gives rise to diastereomers (cis and trans), which can be separated by methods like fractional crystallization.[3] For these dimethoxy isomers, the primary stereochemical consideration is the single chiral center created by the C-alkoxy group.
Table 1: Comparative Structural and Stereochemical Properties
Feature
3,4-Dimethoxy-1,3-oxazolidin-2-one
3,5-Dimethoxy-1,3-oxazolidin-2-one
Rationale & Expert Insights
Substituted Ring Position
C4 (adjacent to Nitrogen)
C5 (adjacent to Oxygen)
The proximity of the C4-methoxy group to the N3-methoxy group will likely result in greater steric hindrance and torsional strain compared to the 3,5-isomer.
Primary Chiral Center
C4
C5
The location of the stereocenter dictates the spatial orientation of the methoxy group relative to the rest of the ring, influencing receptor binding.
Expected Ring Conformation
Likely a twisted or envelope conformation to alleviate steric clash between the C4-OCH₃ and N3-OCH₃ groups.
An envelope conformation with either C4 or C5 out of the plane is probable. Less steric strain is anticipated compared to the 3,4-isomer.
Crystal structure analyses of substituted oxazolidinones confirm the ring's flexibility.[3][5] The final conformation is a balance of minimizing steric and electronic repulsions.
Key Dihedral Angles
The C5-C4-N3-C2 dihedral angle will be critical in defining the ring pucker and the orientation of the C4-methoxy group.
The O1-C5-C4-N3 dihedral angle will be a key determinant of the ring shape.
These angles determine the relative 'up' or 'down' position of substituents, which is crucial for interaction with biological targets.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of substituted oxazolidinones typically involves the cyclization of a corresponding β-amino alcohol with a carbonylating agent like phosgene or its equivalents.[6] The specific substitution pattern of the target molecule dictates the choice of the starting amino alcohol.
Application Note: Regioselective Synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
[1] Executive Summary This application note details the robust, scalable synthesis of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one starting from 2,3-dimethoxystyrene .[1] The 5-aryl-2-oxazolidinone pharmacophore is critical i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the robust, scalable synthesis of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one starting from 2,3-dimethoxystyrene .[1] The 5-aryl-2-oxazolidinone pharmacophore is critical in modern medicinal chemistry, serving as the core scaffold for antibiotic classes such as Linezolid and various MAO inhibitors.[1]
While direct oxidative amination of styrenes is possible, it frequently yields the 4-aryl isomer or suffers from poor regiocontrol, particularly with electron-rich substrates like 2,3-dimethoxystyrene.[1] To ensure strict regiochemical fidelity (Oxygen at C5, Nitrogen at C4), this protocol utilizes a Buffered Epoxidation – Nucleophilic Ring Opening – Carbonylation sequence.[1] This route guarantees the thermodynamic 5-aryl product and avoids the polymerization risks associated with electron-rich styrenes under acidic conditions.
Strategic Pathway Analysis
The synthesis of 5-aryloxazolidin-2-ones presents a classic regiochemical challenge. The electron-donating methoxy groups at the 2,3-positions activate the benzylic position, making it susceptible to
-type attack.[1] However, to achieve the 5-aryl geometry, the nitrogen nucleophile must be directed to the terminal carbon, while the oxygen atom must reside at the benzylic position.[1]
Pathway Selection Logic
Route A (Direct Aminohydroxylation - Sharpless): Often favors the 4-aryl isomer (N-benzylic) for styrenes unless specific, expensive ligands are employed.[1]
Route B (Iodocyclization of Carbamates): Typically yields the 4-aryl isomer via benzylic nitrogen attack.
Route C (Epoxide Opening - Selected): Under basic conditions, strong nucleophiles (azide/ammonia) attack the less hindered terminal carbon via an
mechanism.[1] This places the amine at the terminal position and the hydroxyl at the benzylic position—perfectly setting up the 5-aryl oxazolidinone core.
2,3-Dimethoxystyrene: Prone to polymerization.[1] Store with radical inhibitor (e.g., TBC) at 4°C.[1]
Sodium Azide: Highly toxic and shock-sensitive. Do not use chlorinated solvents (DCM) with azides to avoid forming explosive diazidomethane.[1] Use dedicated spatulas.
mCPBA: Potentially explosive peroxide. Store cold.
Protocol A: Buffered Epoxidation
Objective: Convert styrene to epoxide without acid-catalyzed ring opening or rearrangement.[1]
Dissolve the epoxide (10 mmol) in MeOH (40 mL) and Water (5 mL).[1]
Add
(30 mmol) and (15 mmol).
Reflux gently (65°C) for 6–12 hours.
Mechanism:[1][2][3][4][5][6] The reaction proceeds via
attack. Although the benzylic position is electronically activated, the steric bulk of the 2,3-dimethoxy phenyl ring directs the azide to the terminal carbon.
Workup: Concentrate methanol. Dilute with water and extract with Ethyl Acetate.
Result: 2-Azido-1-(2,3-dimethoxyphenyl)ethanol.
Protocol C: Reduction and Carbonylative Cyclization
Objective: Reduce azide to amine and cyclize to form the oxazolidinone ring.
Reduction: Dissolve azido alcohol in THF. Add 10% Pd/C (5 wt%).[1] Stir under
atmosphere (1 atm) for 4 hours. Filter through Celite to remove catalyst. (Crude: Amino alcohol).[1][7]
Cyclization: To the crude amino alcohol solution in dry THF (0.2 M), add CDI (1.2 eq) at 0°C.
Heating: Warm to RT and stir for 2 hours. If conversion is slow, heat to 50°C.[1]
Workup: Quench with water, extract with EtOAc, wash with 1M HCl (to remove imidazole), then brine.
Crystallization: Recrystallize from EtOH/Hexane to obtain the pure target.
Quality Control & Data Specifications
Expected Analytical Data
The distinction between the 4-aryl and 5-aryl isomers is clearly visible in
NMR.
Feature
5-Aryl Isomer (Target)
4-Aryl Isomer (Undesired)
Benzylic Proton
5.4 - 5.7 ppm (dd)
4.8 - 5.1 ppm (t/dd)
Connectivity
Benzylic proton is on Carbon attached to Oxygen (deshielded).[1]
Benzylic proton is on Carbon attached to Nitrogen (less deshielded).[1]
Coupling
Coupled to -N protons.
Coupled to -O protons.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Epoxidation
Acid-catalyzed ring opening (formation of diol/polymer).[1]
Ensure sufficient buffer. Keep temperature < 25°C.
Regioisomer Mixture
Reaction temperature too high during azide opening ( character increases).
Lower temperature to 50-60°C and extend time. Ensure solvent is basic/neutral.
Incomplete Cyclization
Wet THF or old CDI.
Distill THF over Na/Benzophenone. Use fresh CDI or switch to Triphosgene/Pyridine (0°C).[1]
Mechanistic Insight: Why this Route?
The choice of the epoxide route over direct aminohydroxylation is dictated by the electronic nature of the 2,3-dimethoxy substituent.
Electronic Activation: The methoxy groups donate electron density, stabilizing a partial positive charge at the benzylic carbon.
Direct Amination Risk: In Sharpless-type reactions or halo-aminations, this stabilization often invites the nitrogen nucleophile (sulfonamide or carbamate) to attack the benzylic position, resulting in the 4-aryl isomer.[1]
Epoxide Inversion: By forming the epoxide first, we lock the oxygen at the benzylic position. The subsequent basic ring opening is sterically controlled (
), forcing the nitrogen to the terminal carbon. This is the only self-validating method to guarantee the 5-aryl pharmacophore without extensive chiral ligand screening.
Figure 2: Mechanistic logic for regiochemical control.
References
Sharpless, K. B., et al. (1998).[1] "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Journal of the American Chemical Society. (Foundational text on AAH limitations regarding regioselectivity). Link[1]
Schaus, S. E., et al. (2002).[1] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society. (Protocol for epoxide handling).[1][2][7][8] Link[1]
Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry. (Establishes the 5-aryl structure-activity relationship). Link[1]
Madar, D. J., et al. (2006).[1] "Discovery of Linezolid-like Oxazolidinones." Tetrahedron Letters. (Details the epoxide-azide-cyclization route). Link[1]
Minakata, S., et al. (2006).[1] "Regioselective CO2 Fixation into Unsaturated Amines." Angewandte Chemie. (Alternative oxidative cyclization methods). Link[1]
Application Note: Precision Synthesis of 5-Aryloxazolidin-2-ones via Carbamate Cyclization
-amino alcohol precursors and styrenyl carbamates. Strategic Overview The 5-aryloxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster antibiotics (e...
Author: BenchChem Technical Support Team. Date: February 2026
-amino alcohol precursors and styrenyl carbamates.
Strategic Overview
The 5-aryloxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster antibiotics (e.g., Linezolid , Tedizolid ) and Factor Xa inhibitors (e.g., Rivaroxaban ). While traditional methods employ phosgene or costly isocyanates, the intramolecular cyclization of carbamates represents a superior strategy for scale-up due to its atom economy, avoidance of toxic gases, and—crucially—its ability to dictate stereochemistry through mechanistic control.
This guide details two distinct protocols:
The "Chiral Pool" Route: Base-mediated cyclization of
-Boc-2-amino-1-arylethanols. This is the industry standard for generating enantiopure 5-aryl derivatives with predictable stereoinversion or retention.
The "Functionalization" Route: Iodine-mediated cyclization of styrenyl carbamates, offering rapid access to 4,5-disubstituted scaffolds.
Mechanistic Insight: The Stereochemical Switch
The critical advantage of the carbamate cyclization route is the ability to control the stereocenter at C5. The reaction proceeds via two divergent pathways depending on the activation strategy.[1]
Pathway A: Thermodynamic Control (Retention)
When using a strong base (e.g., NaH) with an
-Boc amino alcohol, the alkoxide is generated in situ. This nucleophile attacks the carbamate carbonyl (C2), eliminating the tert-butoxide group. Because the C-O bond at the chiral center (C5) is not broken, the stereochemistry is retained .
Pathway B: Kinetic Control (Inversion)
If the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate), the carbamate nitrogen (deprotonated by a mild base) acts as the nucleophile, attacking C5 in an intramolecular
fashion. This results in Walden inversion at the C5 position.
Mechanistic Pathway Diagram[2]
Figure 1: Divergent stereochemical pathways for carbamate cyclization. Path A (Blue) retains stereochemistry via carbonyl attack. Path B (Red) inverts stereochemistry via C-O bond displacement.
Protocol 1: Stereodivergent Synthesis from
-Boc Amino Alcohols
This protocol is optimized for the synthesis of enantiopure 5-phenyloxazolidin-2-one derivatives.
Reagents & Equipment[2][3][4][5][6]
Substrate: (R)- or (S)-N-(tert-butoxycarbonyl)-2-amino-1-phenylethanol.
Method A: Cyclization with Inversion (The Mesylate Route)
Use this method when you need to invert the chiral center of your starting material.
Activation: Dissolve the
-Boc amino alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under . Cool to 0°C.
Mesylation: Add
(1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Stir at 0°C for 1 hour until TLC indicates consumption of starting material.
Quench & Workup: Quench with saturated
. Extract with DCM, dry over , and concentrate to yield the crude mesylate.
Cyclization: Redissolve the crude mesylate in anhydrous THF (0.1 M). Add
(2.0 equiv) or NaH (1.2 equiv) and heat to reflux (65°C) for 4–6 hours.
Note: The intramolecular
attack by the carbamate nitrogen displaces the mesylate.
Purification: Filter off solids, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Method B: Cyclization with Retention (The Alkoxide Route)
Use this method to preserve the stereochemistry of the starting material.
Deprotonation: Suspend NaH (1.5 equiv, washed with hexanes) in anhydrous THF (0.2 M) at 0°C.
Addition: Add a solution of
-Boc amino alcohol (1.0 equiv) in THF dropwise. Evolution of gas will be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Mechanism:[1][2][3][4][5][6][7][8] The alkoxide attacks the Boc carbonyl, forming a cyclic tetrahedral intermediate before collapsing to eliminate tert-butoxide.
Workup: Quench carefully with
(aq). Extract with EtOAc.
Yield: Typically >85% yield with >98% ee retention.
Data Summary: Stereochemical Outcome
Precursor Config
Method
Mechanism
Product Config
Yield (Typical)
(R)-N-Boc
MsCl / Base
Displacement
(S) -5-Aryl
80-90%
(R)-N-Boc
NaH / THF
Acyl Substitution
(R) -5-Aryl
85-95%
Protocol 2: Iodine-Mediated Cyclization of Styrenyl Carbamates
This method is ideal for generating 4,5-disubstituted oxazolidinones directly from alkenes, introducing an iodomethyl handle for further functionalization (e.g., azide displacement for Linezolid analogs).
Reagents
Substrate:
-Cbz-cinnamylamine (or similar styrenyl carbamate).
Iodine Source: Iodine (
) or N-Iodosuccinimide (NIS).
Base:
or Pyridine.
Solvent: Acetonitrile (
) or DCM.
Step-by-Step Methodology
Preparation: Dissolve
-Cbz-cinnamylamine (1.0 mmol) in MeCN (10 mL).
Addition: Add
(3.0 equiv) followed by (3.0 equiv) at 0°C. Protected from light.
Cyclization: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
Observation: The reaction mixture will turn dark brown.
Quench: Add saturated
(sodium thiosulfate) solution until the iodine color disappears (turns pale yellow/colorless).
Extraction: Extract with EtOAc (3x). Wash organic layer with brine.
Result: The product is typically the 5-(iodomethyl)-4-phenyloxazolidin-2-one (via 5-exo-trig cyclization) or the 4-(iodomethyl)-5-phenyl isomer depending on the specific substitution pattern and electronics of the styrene.
Note: For 5-aryl targets, the regioselectivity is governed by the stability of the benzylic carbocation intermediate.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Loss of Enantiopurity (Method A)
character during mesylate displacement.
Ensure temperature is kept low during mesylation. Use a non-polar solvent for the cyclization step to disfavor carbocation formation.
Incomplete Cyclization (Method B)
Insufficient base strength or wet THF.
Use fresh NaH. Ensure THF is distilled over Na/Benzophenone. Moisture kills the alkoxide.
Regioisomer Mixtures (Protocol 2)
Electronic bias of the styrene ring.
Electron-rich styrenes favor 6-endo products; Electron-deficient favor 5-exo. Adjust the N-protecting group (Boc vs Cbz) to tune nucleophilicity.
References
Mechanistic Basis of Carbamate Cyclization
Title: Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates.[4]
Application Note: Optimization of N-Alkylation Parameters for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Abstract & Chemical Context This application note details the optimized reaction conditions for the N-alkylation of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold is a critical intermediate in the synthesis of n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Context
This application note details the optimized reaction conditions for the N-alkylation of 5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold is a critical intermediate in the synthesis of next-generation oxazolidinone antibiotics and certain adrenergic receptor antagonists.
The core challenge in alkylating this specific substrate lies in the electronic influence of the 2,3-dimethoxyphenyl moiety. Unlike the electron-deficient aryl groups found in Linezolid (which acidify the N-H proton), the electron-donating methoxy groups slightly destabilize the conjugate base, effectively raising the
of the carbamate nitrogen (estimated in DMSO). Consequently, protocols optimized for standard 5-phenyloxazolidinones often result in incomplete conversion or require extended reaction times when applied to this electron-rich derivative.[1]
This guide presents two validated protocols:
Method A (Thermodynamic Control): Sodium Hydride (NaH) in DMF for unreactive electrophiles.
Method B (Kinetic/Mild Control): Cesium Carbonate (
) in Acetonitrile for sensitive substrates.
Strategic Analysis of Reaction Parameters
Mechanistic Pathway
The reaction proceeds via a standard nucleophilic substitution (
). The oxazolidinone nitrogen (N3) must be deprotonated to form an imidate-like anion, which then attacks the alkyl halide.
Figure 1: Mechanistic pathway for the N-alkylation of oxazolidinones.
Critical Variable Assessment
Variable
Recommendation
Scientific Rationale
Base
NaH (60%) or
The of the N-H is ~12.[1]5. Weak bases (, Pyridine) are ineffective. NaH ( ~35) ensures irreversible deprotonation.[1] is preferred over due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
Solvent
DMF or MeCN
Polar aprotic solvents are required to solvate the cation ( or ) and leave the oxazolidinone anion "naked" and reactive. DMF is superior for NaH; MeCN is ideal for Carbonate bases.
Temperature
0°C to RT
Higher temperatures (>60°C) increase the risk of ring opening (hydrolysis) or racemization if the C5 position is chiral.
Electrophile
Primary Halides
Secondary halides react sluggishly and may undergo elimination () due to the basicity of the oxazolidinone anion.
Detailed Experimental Protocols
Protocol A: High-Efficiency Alkylation (NaH/DMF)
Best for: Unreactive alkyl halides, large-scale synthesis, and maximizing yield.[1]
Symptom:[1][2][3][4][5][6][7] Starting material remains after 12h.
Cause: The electron-donating 2,3-dimethoxy group reduces N-nucleophilicity.[1]
Fix: Switch from
to (Protocol B) or add a catalytic amount of Sodium Iodide (Finkelstein condition) to activate the electrophile.
References
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Provides basis for pKa estimation of carbamates/amides).[1]
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.[1] Link (Foundational text on 5-aryl-oxazolidinone synthesis and modification).[1]
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] Link (Discusses stability and reactivity of the oxazolidinone ring).
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary.[8] Organic Syntheses, 68, 83. Link (Classic reference for handling oxazolidinone enolates/anions).[1]
Application Note: Enantioselective Synthesis of (S)-5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Executive Summary This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold belongs to the 5-aryl-2-oxazolidinone class, a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This scaffold belongs to the 5-aryl-2-oxazolidinone class, a privileged structure in medicinal chemistry known for its utility in antibiotics (e.g., Linezolid) and as a chiral auxiliary (Evans auxiliary derivatives).
The protocol utilizes the Sharpless Asymmetric Dihydroxylation (SAD) as the chirality-defining step, ensuring high enantiomeric excess (>98% ee) and predictable stereochemistry. This route is preferred over hydrolytic kinetic resolution (HKR) for this specific substrate due to the facile accessibility of the styrene precursor and the rigorous stereocontrol provided by the cinchona alkaloid ligands.
Key Chemical Data
Property
Specification
Target Molecule
(S)-5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
CAS Number (Generic)
N/A (Specific isomer)
Molecular Formula
C₁₁H₁₃NO₄
Molecular Weight
223.23 g/mol
Chiral Center
C5 (S-configuration)
Primary Method
Sharpless Asymmetric Dihydroxylation (AD-mix-β)
Expected Yield
45-55% (Overall from aldehyde)
Expected ee
>98% (after recrystallization)
Retrosynthetic Analysis & Strategy
To achieve the (S)-configuration at the 5-position, the synthesis is disconnected to the corresponding (S)-diol. The diol is accessed via the asymmetric dihydroxylation of 2,3-dimethoxystyrene. The nitrogen atom is introduced regioselectively at the terminal position via nucleophilic displacement of a primary sulfonate, followed by cyclization.
Strategic Workflow (Graphviz)
Figure 1: Retrosynthetic logic flow from target molecule to commercially available aldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Dimethoxystyrene
Objective: Convert 2,3-dimethoxybenzaldehyde to the styrene precursor via Wittig olefination.
Mechanism: Ylide formation followed by [2+2] cycloaddition and elimination.
Protocol:
Ylide Formation: In a flame-dried 500 mL round-bottom flask under N₂, suspend MePPh3Br (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.[1][2]
Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.
Addition: Add 2,3-dimethoxybenzaldehyde (1.0 equiv) dropwise as a solution in THF.
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.
Purification: Flash column chromatography (SiO₂, 5% EtOAc in Hexanes) to yield 2,3-dimethoxystyrene as a colorless oil.
Step 2: Sharpless Asymmetric Dihydroxylation (The Chiral Step)
Objective: Introduce the diol functionality with (S)-stereochemistry.
Critical Note: For styrene derivatives, AD-mix-β (containing the DHQD ligand) yields the (S)-diol .
Add Triphenylphosphine (PPh₃, 1.2 equiv) (Staudinger Reduction). Stir at RT for 4 hours until N₂ evolution ceases.
Cyclization: To the resulting amino-alcohol solution, add Carbonyl Diimidazole (CDI, 1.5 equiv) or Diethyl Carbonate with catalytic K₂CO₃.
Heat to reflux for 3 hours.
Final Workup: Evaporate THF, partition between EtOAc/Water. Wash organic layer with 1M HCl, then Brine.
Crystallization: Recrystallize from EtOAc/Hexanes to obtain pure (S)-5-(2,3-Dimethoxyphenyl)oxazolidin-2-one .
Mechanism & Stereochemical Control
The high enantioselectivity is governed by the specific binding of the alkene in the "enzyme-like" pocket of the osmium-ligand complex.
Stereochemical Model (Graphviz)
Figure 2: Mechanistic basis for stereoselection. The 'Phthalazine' (PHAL) linker creates a binding pocket that enforces top-face attack on the styrene substrate.
Quality Control & Validation
To ensure the synthesized material meets pharmaceutical standards, the following analytical parameters must be verified.
[α]²⁰D approx negative (based on analogs). Must establish specific value.
References
Sharpless Asymmetric Dihydroxylation (General): Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chem. Rev.1994 , 94, 2483–2547. Link
Styrene Specificity: Becker, H.; Sharpless, K. B. "Asymmetric Dihydroxylation of Styrenes." Angew. Chem. Int. Ed.1996 , 35, 448. Link
Oxazolidinone Cyclization Methods: Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chem. Rev.1996 , 96, 835-876. Link
Analogous Synthesis (Linezolid Intermediates): Brickner, S. J. et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." J. Med. Chem.1996 , 39, 673-679. Link
Application Notes & Protocols: Strategic Functionalization of the Oxazolidinone Nitrogen with the 2,3-Dimethoxybenzyl Group
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the functionalization of the oxazolidinone nitrogen using the 2,3-dimethoxybenzyl (2,3-DMB) group. We delve in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the functionalization of the oxazolidinone nitrogen using the 2,3-dimethoxybenzyl (2,3-DMB) group. We delve into the dual utility of the 2,3-DMB moiety as both a robust protecting group and a powerful directing group for subsequent aromatic C-H activation. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying methodology.
Introduction: The Oxazolidinone Scaffold and the 2,3-DMB Moiety
Oxazolidinones are a critical class of five-membered heterocyclic compounds that feature prominently in modern organic synthesis and medicinal chemistry.[1][2] Their rigid structure and the presence of stereocenters make them exceptional chiral auxiliaries for a wide range of asymmetric transformations, including aldol additions, alkylations, and Michael additions.[3][4] Furthermore, the oxazolidinone ring is a privileged scaffold in pharmacology, most notably found in the linezolid class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria.[5][6][7]
Functionalization of the oxazolidinone nitrogen (N3 position) is a key step in modulating the chemical and biological properties of these molecules. The choice of substituent is paramount. The 2,3-dimethoxybenzyl (2,3-DMB) group emerges as a particularly strategic choice for two primary reasons:
Protecting Group Stability and Cleavage: Like its more common 2,4-DMB and p-methoxybenzyl (PMB) analogues, the 2,3-DMB group offers stability to a wide range of reaction conditions but can be selectively removed under specific oxidative or strongly acidic conditions.[8][9][10]
Platform for Directed ortho-Metalation (DoM): The two methoxy groups on the benzyl ring are potent Directed Metalation Groups (DMGs). This allows for regioselective deprotonation of the aromatic ring at the position ortho to a methoxy group, enabling subsequent elaboration with various electrophiles.[11][12][13]
This guide will detail the protocols for introducing the 2,3-DMB group onto the oxazolidinone nitrogen, its use in directed ortho-metalation, and its subsequent removal.
Section 1: Synthesis of N-(2,3-Dimethoxybenzyl) Oxazolidinones via N-Alkylation
The most direct method for attaching the 2,3-DMB group to the oxazolidinone nitrogen is through a standard N-alkylation reaction. This involves the deprotonation of the N-H bond of the oxazolidinone with a suitable base to form an amide anion, which then acts as a nucleophile to displace a halide from 2,3-dimethoxybenzyl halide.
Causality Behind Experimental Choices:
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this transformation. It irreversibly deprotonates the oxazolidinone nitrogen (pKa ~21-23 in DMSO), generating the sodium salt and hydrogen gas, which drives the reaction to completion. Weaker bases like potassium carbonate may also be effective, particularly with more reactive alkylating agents or under phase-transfer conditions, but NaH provides more reliable and faster reaction times.[6]
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the sodium cation without interfering with the nucleophilicity of the amide anion. DMF is particularly effective at dissolving the oxazolidinone and its salt.
Temperature: The initial deprotonation is typically performed at 0 °C to control the exotherm from the reaction of NaH with the substrate. The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation of oxazolidinones.
Protocol 1: General Procedure for N-Alkylation
Materials:
(4R)-4-isopropyloxazolidin-2-one (or other desired oxazolidinone)
Sodium hydride (60% dispersion in mineral oil)
2,3-Dimethoxybenzyl bromide
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the oxazolidinone (1.0 eq).
Dissolve the oxazolidinone in anhydrous DMF (approx. 0.2 M concentration).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed.
Stir the suspension at 0 °C for 30 minutes.
Add a solution of 2,3-dimethoxybenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
Separate the layers and extract the aqueous layer twice more with EtOAc.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure N-(2,3-dimethoxybenzyl) oxazolidinone.
Parameter
Condition
Rationale
Base
NaH, KH, n-BuLi
Strong, non-nucleophilic base for complete deprotonation.
Solvent
DMF, THF
Polar aprotic solvent to solvate cations and not interfere with the nucleophile.
Temperature
0 °C to RT
Controls initial exotherm, then allows for a reasonable reaction rate.
Equivalents
Base (~1.1), Alkyl Halide (~1.05)
Slight excess ensures complete consumption of the limiting reagent.
Typical Yield
85-95%
Highly efficient reaction under optimized conditions.
Table 1. Summary of typical N-alkylation reaction conditions.
Section 2: Application I - Directed ortho-Metalation (DoM)
With the 2,3-DMB group installed, the aromatic ring is primed for regioselective functionalization via Directed ortho-Metalation. The N-acyl group and the methoxy groups act as cooperative DMGs. The lithium of the organolithium base coordinates to the oxygen atoms of the methoxy groups and/or the carbonyl of the oxazolidinone, delivering the base to a proximate C-H bond.[11] Lithiation generally occurs ortho to the stronger directing group. In N-benzylpivalamides with a 2-methoxy substituent, lithiation has been shown to occur at the 6-position (ortho to the methoxy group).[14]
Mechanism of Directed ortho-Metalation
Caption: Mechanism of Directed ortho-Metalation and electrophilic quench.
Protocol 2: General Procedure for DoM and Electrophilic Quench
Materials:
N-(2,3-dimethoxybenzyl) oxazolidinone
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexanes
Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl)
Procedure:
To a flame-dried, multi-necked flask under an inert atmosphere, add the N-(2,3-DMB) oxazolidinone (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi or sec-BuLi (1.2-1.5 eq) dropwise via syringe over 10 minutes. The solution may change color.
Stir the reaction mixture at -78 °C for 1-2 hours.
Add the chosen electrophile (1.5-2.0 eq) dropwise at -78 °C.
Continue stirring at -78 °C for 1-3 hours, or allow the mixture to warm slowly to 0 °C or room temperature, depending on the reactivity of the electrophile.
Monitor the reaction by TLC.
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (for most electrophiles) or NaHCO₃.
Allow the mixture to warm to room temperature, then partition between water and EtOAc.
Separate the layers, extract the aqueous phase with EtOAc (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography to yield the ortho-functionalized product.
Section 3: Application II - Deprotection of the 2,3-DMB Group
The removal of the DMB group regenerates the N-H of the oxazolidinone, allowing for further functionalization or revealing the final desired structure. The electron-rich nature of the dimethoxybenzyl ring makes it susceptible to oxidative cleavage under mild conditions, offering excellent orthogonality with many other protecting groups.
Mechanism of Oxidative Deprotection with DDQ
The most common reagent for this transformation is 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ).[8][9] The reaction proceeds through a single-electron transfer (SET) mechanism. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction from the benzylic position to form a stabilized oxocarbenium ion. The presence of water in the reaction medium is crucial, as it traps this intermediate, leading to the release of the deprotected oxazolidinone and 2,3-dimethoxybenzaldehyde.[9][15]
Caption: Mechanism of 2,3-DMB deprotection using DDQ.
Protocol 3: General Procedure for DDQ-Mediated Deprotection
Materials:
N-(2,3-DMB) oxazolidinone
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Dichloromethane (DCM)
Water (or a pH 7 phosphate buffer)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Dissolve the N-(2,3-DMB) oxazolidinone (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v). The solution should be approximately 0.05-0.1 M.
Cool the solution to 0 °C in an ice bath.
Add DDQ (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction by TLC. The appearance of a new, more polar spot for the deprotected oxazolidinone and the disappearance of the starting material indicates completion.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes the acidic DDQH₂ byproduct.
Stir vigorously for 15-20 minutes until the color of the organic layer fades.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography to afford the deprotected oxazolidinone.
Reagent
Conditions
Selectivity/Notes
DDQ
DCM/H₂O, 0 °C to RT
Highly selective for DMB/PMB over benzyl, silyl ethers, and many other groups.[8][9]
CAN
MeCN/H₂O, 0 °C
Cerium(IV) Ammonium Nitrate is another effective oxidant but can be less selective.
TFA
DCM, Anisole (scavenger), 0 °C to RT
Trifluoroacetic acid can cleave the DMB group, but conditions are harsh and may affect other acid-labile groups.[16][17]
Table 2. Comparison of common deprotection methods for DMB ethers/amides.
Conclusion
The 2,3-dimethoxybenzyl group is a highly versatile tool for the strategic functionalization of oxazolidinones. Its introduction via robust N-alkylation protocols provides a stable intermediate that can be carried through multiple synthetic steps. The true power of the 2,3-DMB moiety lies in its dual functionality: it serves as a directing group for the precise, regioselective elaboration of its own aromatic ring via Directed ortho-Metalation, and subsequently acts as a protecting group that can be cleanly removed under mild oxidative conditions. This combination of protection and directed activation offers researchers a powerful strategy for building molecular complexity in the synthesis of novel therapeutics, chiral ligands, and other high-value compounds.
References
BenchChem. (2025). Core Synthesis Strategy: Reductive Alkylation via an Oxazolidinone Intermediate. BenchChem.
National Institutes of Health. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
CymitQuimica. (n.d.). CAS 5653-67-8: 2,3-Dimethoxybenzyl alcohol. CymitQuimica.
American Chemical Society. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications.
KAUST Repository. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. KAUST Repository.
Royal Society of Chemistry. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Chemical Science.
ResearchGate. (n.d.). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]
American Chemical Society. (2001). 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones. Organic Letters. Available at: [Link]
National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Available at: [Link]
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). BenchChem.
ChemRxiv. (n.d.). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv. Available at: [Link]
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]
American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Publications.
Arkivoc. (2009). Variation in Sites of Lithiation of Substituted N Benzylpivalamides and N' Benzyl-N,N-dimethylureas. Arkivoc.
ChemRxiv. (n.d.). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. ChemRxiv.
De Gruyter. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. De Gruyter. Available at: [Link]
Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica.
Harvard University. (n.d.). Directed ortho Metalation. Andrew G. Myers Research Group. Available at: [Link]
Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof. Google Patents.
Royal Society of Chemistry. (n.d.). Ligand-free Ullmann-type arylation of oxazolidinones by diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. ResearchGate. Available at: [Link]
Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Harvard University.
Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]
ResearchGate. (n.d.). Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. ResearchGate. Available at: [Link]
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]
ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. Available at: [Link]
Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]
Heterocycles. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.
ResearchGate. (2025). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]
MDPI. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules. Available at: [Link]
ResearchGate. (n.d.). ORGANIC SYNTHESIS (Synthetic Applications using Silyl Protecting Groups). ResearchGate. Available at: [Link]
National Institutes of Health. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC - NIH. Available at: [Link]
MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]
Google Patents. (n.d.). Method for preparing dimethoxy benzaldehyde from veratrole. Google Patents.
Wikipedia. (n.d.). Oxazolidine. Wikipedia. Available at: [Link]
ResearchGate. (n.d.). Oxazolidinone derivatives with various activities. ResearchGate. Available at: [Link]
Application Notes & Protocols: A Framework for Evaluating 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one in Monoamine Oxidase (MAO) Inhibitor Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel oxazolidinone-based compounds as inhibitors of Monoamine Oxidase (MA...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel oxazolidinone-based compounds as inhibitors of Monoamine Oxidase (MAO). Using the specific molecule 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one as a primary example, we detail the scientific rationale, experimental workflows, and data interpretation methods necessary for its evaluation. The protocols described herein are designed to be self-validating and are grounded in established, high-sensitivity assay techniques to ensure robust and reproducible results.
Scientific Introduction & Rationale
Monoamine oxidases (MAO) are a family of mitochondrial flavoenzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor selectivity.[1][3] The dysregulation of monoamine levels is implicated in the pathophysiology of numerous neurological and psychiatric conditions. Consequently, MAO inhibitors have been a cornerstone in treating depression and neurodegenerative disorders like Parkinson's disease.[4][5]
The oxazolidinone scaffold is a versatile pharmacophore. While first recognized for its antibacterial properties, as exemplified by Linezolid, this chemical class is also known for its reversible inhibition of MAO.[6][7] This dual activity, while a concern for side effects like serotonin syndrome in antibiotics, presents a valuable starting point for designing dedicated, next-generation MAO inhibitors.[8][9] The development of reversible and isoform-selective inhibitors is a key objective, aiming to improve therapeutic efficacy while minimizing adverse effects like the tyramine-induced hypertensive crisis ("cheese effect") associated with older, irreversible MAOIs.[1][8]
This guide outlines a systematic approach to characterize the MAO inhibitory potential of a novel derivative, 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . The protocols focus on determining its potency (IC₅₀) and selectivity for MAO-A versus MAO-B, which are the foundational parameters for assessing its therapeutic potential.
Proposed Synthetic Pathway
While numerous methods exist for the synthesis of oxazolidinone rings, a common and effective approach involves the cyclization of amino alcohols or related precursors.[10][11][12] The synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one can be envisioned through a multi-step process starting from 2,3-dimethoxybenzaldehyde. A plausible route is outlined below, based on established chemical transformations.
Caption: Proposed synthetic workflow for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.
This pathway provides a logical and feasible route for obtaining the target compound for biological evaluation. Each step utilizes well-documented reactions in organic synthesis.
In Vitro MAO Inhibition Profiling: The MAO-Glo™ Assay
To determine the inhibitory activity and selectivity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, a highly sensitive and robust method is required. The Promega MAO-Glo™ Assay is an ideal choice due to its luminescent format, simple "add-mix-read" protocol, and suitability for high-throughput screening.[13][14]
Principle of the Assay
The MAO-Glo™ Assay quantifies the activity of MAO-A or MAO-B through a two-step enzymatic reaction.[15]
MAO Reaction: The MAO enzyme (either recombinant human MAO-A or MAO-B) oxidizes a luminogenic substrate, producing a luciferin derivative.
Luciferin Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and initiates a stable, glow-type luminescent signal catalyzed by luciferase.[13][16]
The intensity of the light produced is directly proportional to the MAO activity.[15] An inhibitor will reduce the amount of luciferin derivative produced, resulting in a lower luminescent signal.
Caption: Principle of the luminescent MAO-Glo™ Assay for inhibitor screening.
Experimental Protocol
This protocol is designed for a 96-well plate format and should be performed in triplicate for each condition.
Materials:
Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or other suppliers).
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar).[17]
Test Compound: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, dissolved in DMSO to create a 10 mM stock solution.
Selegiline or Safinamide (for MAO-B), 10 mM stock in DMSO.[18][19]
DMSO (ACS grade).
White, opaque 96-well assay plates.
Multichannel pipettes.
Luminometer.
Protocol Steps:
Prepare Compound Dilution Plate:
Create a serial dilution of the test compound and reference inhibitors. A common starting point is a 10-point, 3-fold serial dilution.
In a 96-well plate, add DMSO to appropriate wells.
Add stock solution of the test compound or reference inhibitor to the first well of a row and serially dilute across the plate to achieve final assay concentrations typically ranging from 100 µM to low nM.
Include "vehicle control" wells containing only DMSO (represents 100% enzyme activity) and "no enzyme" control wells (background).
Set Up MAO Reaction:
Prepare the MAO enzyme/buffer mix according to the MAO-Glo™ Assay technical bulletin.[15] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range; typically, 1-6 ng per reaction is a good starting point.[16]
Add 12.5 µL of the appropriate MAO enzyme mix (either MAO-A or MAO-B) to each well of the white, opaque assay plate.
Transfer 2.5 µL of the serially diluted compounds, controls, and vehicle from the compound dilution plate to the assay plate.
Mix gently on a plate shaker for 1 minute.
Initiate MAO Reaction & Incubation:
Prepare the luminogenic MAO substrate according to the kit instructions.
Add 10 µL of the MAO substrate to all wells to start the reaction.
Incubate the plate at room temperature (23-25°C) for 60 minutes. This incubation time allows for sufficient product formation.
Develop and Read Luminescent Signal:
Reconstitute the Luciferin Detection Reagent as per the kit protocol.
Add 25 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.
Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize. The signal is stable for several hours.[14]
Measure the luminescence using a plate-reading luminometer.
Data Analysis & Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated as follows:
RLUinhibitor is the signal from wells with the test compound.
RLUvehicle is the signal from the DMSO-only control (0% inhibition).
RLUbackground is the signal from the no-enzyme control.
IC₅₀ Determination and Data Presentation
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Use a non-linear regression analysis (four-parameter logistic fit) to generate a dose-response curve.
The IC₅₀ value is derived from this curve.
The results should be summarized in a clear, tabular format.
Table 1: Hypothetical MAO Inhibition Data for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Compound
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Selectivity Index (SI)a
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
0.52
15.8
30.4 (MAO-A selective)
Clorgyline (Reference)
0.008
2.1
262.5 (MAO-A selective)
Selegiline (Reference)
9.5
0.015
633.3 (MAO-B selective)
aSelectivity Index (SI) is calculated as IC₅₀ (MAO-B) / IC₅₀ (MAO-A) for MAO-A selectivity, or vice versa for MAO-B selectivity.
Interpretation: In this hypothetical example, 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one demonstrates potent, sub-micromolar inhibition of MAO-A and is over 30-fold selective for MAO-A over MAO-B. This profile suggests potential as an antidepressant agent, as selective MAO-A inhibitors are used in the therapy of depression and anxiety.[1][18]
Advanced Characterization (Recommended Follow-Up)
A complete profile of a promising inhibitor requires further investigation beyond the initial IC₅₀ determination.
Mode of Inhibition Analysis: Enzyme kinetic studies should be performed to determine if the inhibition is reversible or irreversible, and competitive, non-competitive, or mixed-type. This is typically done by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[20][21]
Cell-Based Assays: To confirm activity in a more physiologically relevant context, the compound can be tested in cell lines that endogenously express MAO, such as the human neuroblastoma cell line SH-SY5Y.[22] These assays can also provide early insights into cell permeability and potential cytotoxicity.
Neuroprotection Studies: Since MAO activity is linked to oxidative stress and neurodegeneration, promising inhibitors can be evaluated in cellular models of neurotoxicity (e.g., H₂O₂ or MPP⁺-induced toxicity) to assess potential neuroprotective effects.[22][23]
Conclusion
The oxazolidinone scaffold remains a highly compelling starting point for the development of novel MAO inhibitors. This guide provides a robust and scientifically validated framework for the initial characterization of new derivatives, exemplified by 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . By employing high-sensitivity assays like the MAO-Glo™ protocol, researchers can efficiently determine the potency and isoform selectivity of their compounds. This foundational data is critical for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and making informed decisions in the drug discovery pipeline.
References
Binda, C., et al. (2016). New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. Bioorganic & Medicinal Chemistry Letters, 26(23), 5771-5775. Retrieved from [Link]
Hubalek, F., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(3), 445-453. Retrieved from [Link]
Hubalek, F., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(3), 445-453. Retrieved from [Link]
RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. Retrieved from [Link]
ResearchGate. (n.d.). Orientation of oxazolidinones in the active site of monoamine oxidase. Retrieved from [Link]
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15886. Retrieved from [Link]
Biocompare. (n.d.). MAO-Glo Assay V1402 from Promega. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. ACS Omega, 9(51), 53457-53472. Retrieved from [Link]
RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. Retrieved from [Link]
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
National Center for Biotechnology Information. (2021). Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. ACS Infectious Diseases, 7(8), 2416-2425. Retrieved from [Link]
DSpace Repository. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(18), 3290. Retrieved from [Link]
Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Retrieved from [Link]
Frontiers. (2010). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Frontiers in Neuroanatomy, 4, 137. Retrieved from [Link]
PubMed. (1982). Characteristics of the inhibition of rat brain monoamine oxidase in vitro by MD780515. Archives Internationales de Pharmacodynamie et de Thérapie, 259(2), 222-235. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Retrieved from [Link]
Jurnal Riset Kimia. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia, 13(1), 48-56. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(17), 3989. Retrieved from [Link]
PubMed. (1982). Neuropharmacological profile of MD 780515, a new reversible inhibitor of type A monoamine oxidase. Archives Internationales de Pharmacodynamie et de Thérapie, 259(2), 194-221. Retrieved from [Link]
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1796. Retrieved from [Link]
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
Technical Support Center: Purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Welcome to the technical support center for the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from common reaction byproducts. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: Crude product is an oil or a non-filterable solid, preventing initial isolation.
Question: My reaction work-up resulted in a viscous oil instead of a solid precipitate. How can I effectively isolate the crude 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one?
Expert Analysis: The formation of an oil or a gummy solid after the initial reaction work-up is a common issue, often caused by the presence of unreacted starting materials, low-molecular-weight byproducts, or residual solvent. A systematic approach involving solvent extraction is the most effective way to isolate the crude product from this complex mixture.
Recommended Protocol: Liquid-Liquid Extraction
Solvent Selection: Choose an organic solvent in which 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is soluble, but the impurities have limited solubility. Dichloromethane or ethyl acetate are excellent starting points.[1][2]
Extraction:
Dissolve the oily residue in a suitable volume of the selected organic solvent.
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with:
A dilute acid solution (e.g., 1M HCl) to remove any basic impurities.
A saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
Drying and Concentration:
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Filter off the drying agent.
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid product.[1]
Issue 2: Poor separation of the target compound from a closely related byproduct during column chromatography.
Question: I'm observing overlapping spots on my TLC plate and co-elution during column chromatography between my product and an impurity. How can I improve the resolution?
Expert Analysis: Poor separation on silica gel chromatography is typically due to an inappropriate solvent system or the presence of byproducts with very similar polarities to the desired compound. Fine-tuning the mobile phase composition is critical for achieving good separation.
TLC Analysis: Systematically test various solvent systems. A good starting point for oxazolidinones is a mixture of hexanes and ethyl acetate.[3][4]
Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[5]
Solvent System Modification:
Increase Polarity Gradually: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), gradually increase the polar solvent concentration.
Introduce a Third Solvent: For challenging separations, adding a small amount of a third solvent can significantly alter selectivity. For instance, a small percentage of methanol in a dichloromethane/hexane mixture can improve the separation of polar compounds.
Column Chromatography Technique:
Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.[5]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.[5]
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for a broad range of compound polarities.
Mobile Phase
Hexane/Ethyl Acetate Gradient
Allows for the separation of compounds with varying polarities.
Question: My recrystallization attempt resulted in a very low recovery of pure 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. What could be the cause and how can I improve the yield?
Expert Analysis: Low yield during recrystallization can be attributed to several factors: using an inappropriate solvent, using too much solvent, or cooling the solution too quickly. The key to a successful recrystallization is to find a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A mixture of solvents can also be effective.
Recrystallization Procedure:
Dissolve the crude solid in a minimal amount of the hot solvent until the solid just dissolves.[5]
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Dry the purified crystals under vacuum.
II. Frequently Asked Questions (FAQs)
Synthesis and Byproducts
Q1: What are the common byproducts in the synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one?
A1: The byproducts will largely depend on the synthetic route. For instance, in a synthesis involving the cyclization of a carbamate derived from 2,3-dimethoxyaniline, potential byproducts could include unreacted starting materials, di-substituted anilines, or products from side reactions of the cyclizing agent. If an Ullmann-type coupling is used, homo-coupling of the aryl halide can be a significant byproduct.[6][7]
Q2: Can I use an extraction-only method for purification?
A2: While a thorough extraction can remove many impurities, it is often insufficient to achieve high purity, especially if byproducts have similar solubility properties to the target compound.[1] For pharmaceutical applications, chromatographic purification or recrystallization is almost always necessary to meet purity requirements.
Purification Techniques
Q3: Is reversed-phase chromatography a viable option for purifying 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one?
A3: Yes, if the compound and its impurities are sufficiently soluble in polar solvents like water/acetonitrile or water/methanol mixtures, reversed-phase chromatography can be an excellent alternative to normal-phase chromatography, especially for polar compounds that are not well-retained on silica gel.[5]
Q4: My purified compound still shows a minor impurity by HPLC. What are my options?
A4: If a minor impurity persists after chromatography and recrystallization, consider a final purification step. This could involve a second recrystallization from a different solvent system or preparative HPLC, which offers higher resolving power.
Workflow & Visualization
Diagram 1: General Purification Workflow
This diagram illustrates a typical workflow for the purification of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.
Caption: General purification workflow for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one.
III. References
Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof. Retrieved from
Knight, J. G., et al. (2005). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 1, 13.
Demir, E., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1698-1707.
Quick Company. (n.d.). A Process For Preparation Of Oxazolidinone Compounds. Retrieved from [Link]
Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 586.
Brito, C. G., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2016(5), 266-281.
Google Patents. (n.d.). US20100093669A1 - Methods for preparing oxazolidinones and compositions containing them. Retrieved from
Wang, J., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Catalysts, 11(2), 233.
PubMed. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Retrieved from [Link]
Richter, M. F., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 8(9), 1836-1847.
bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]
ResearchGate. (n.d.). Examples of oxazolidinone derivatives displaying antibiotic and antimicrobial activities. Retrieved from [Link]
Royal Society of Chemistry. (2018). Ligand-free Ullmann-type arylation of oxazolidinones by diaryliodonium salts. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
National Institutes of Health. (2014). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. Retrieved from [Link]
National Institutes of Health. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]
National Institutes of Health. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]
European Patent Office. (2019). OXAZOLIDINONE ANTIBIOTIC COMPOUNDS AND PROCESS OF PREPARATION - EP 3774790 B1. Retrieved from [Link]
PubMed. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Retrieved from [Link]
Google Patents. (n.d.). US2895960A - Method of production of 5-o-methoxyphenoxymethyl-2-oxazolidone. Retrieved from
National Institutes of Health. (2013). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure .... Retrieved from
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
Google Patents. (n.d.). EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones. Retrieved from
Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]
Technical Support Center: Troubleshooting Ring-Closure Reactions for 2,3-Dimethoxy Substituted Carbamates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for ring-closure reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for ring-closure reactions of 2,3-dimethoxy substituted carbamates, a common challenge in the synthesis of isoquinoline alkaloids and related pharmacologically active compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve even the most stubborn synthetic roadblocks.
Introduction: The Chemistry at Play
The cyclization of β-arylethylcarbamates, particularly those with electron-rich aromatic rings like the 2,3-dimethoxy substituted systems, is a cornerstone of heterocyclic synthesis. These reactions, predominantly the Bischler-Napieralski and Pictet-Spengler type reactions, are powerful tools for constructing the 3,4-dihydroisoquinoline core. The 2,3-dimethoxy substitution pattern provides strong electron-donating groups, which should, in theory, facilitate the intramolecular electrophilic aromatic substitution that drives these cyclizations.[1][2] However, the reality in the lab can often be more complex, with issues ranging from low yields to the formation of intractable tars. This guide will walk you through the most common problems and their solutions.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction with a 2,3-dimethoxy substituted carbamate is giving a very low yield or failing completely. What are the likely causes?
Low yields in Bischler-Napieralski reactions, even with an activated aromatic ring, can stem from several factors:
Insufficiently Potent Dehydrating Agent: While the 2,3-dimethoxy groups activate the ring, the carbamate moiety can be less reactive than the corresponding amide. Standard dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
Inappropriate Reaction Conditions: Excessive heat or prolonged reaction times can lead to decomposition of the starting material or the desired product, often resulting in the formation of tar.[1] The choice of solvent is also critical for both solubility and reactivity.
Steric Hindrance: The 2,3-dimethoxy substitution pattern, while electronically favorable, can introduce steric hindrance that disfavors the cyclization.
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[3]
Q2: I'm observing the formation of a significant amount of a styrene-like byproduct. How can I suppress this side reaction?
The formation of a styrene derivative is a classic indicator of a retro-Ritter reaction.[3] This side reaction is more prevalent when the resulting styrene is highly conjugated. To mitigate this:
Use a Nitrile Solvent: Employing a nitrile solvent, such as acetonitrile, can help to shift the equilibrium away from the retro-Ritter pathway.[3]
Milder Reaction Conditions: Consider using milder dehydrating agents that do not require high temperatures. A combination of trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine can be effective at lower temperatures.[1]
Q3: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?
Tar formation is a common issue in acid-catalyzed cyclizations and is usually a result of polymerization or decomposition.[1] To prevent this:
Careful Temperature Control: Gradually increase the temperature to the desired point and monitor the reaction closely. Avoid prolonged heating after the starting material has been consumed.
Adequate Solvent Volume: Ensure that you are using enough solvent to maintain a stirrable reaction mixture throughout the process.
Slow Addition of Reagents: Add the dehydrating agent dropwise, especially if the reaction is exothermic, to maintain better control over the reaction temperature.[1]
Q4: Are there alternative cyclization strategies for 2,3-dimethoxy substituted carbamates if the Bischler-Napieralski reaction fails?
Yes, several other methods can be employed:
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] For your substrate, this would require prior conversion of the carbamate to the corresponding amine. The 2,3-dimethoxy groups strongly activate the ring for this reaction.[2]
Acid-Catalyzed Cyclization with Stronger Acids: Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) can be more effective than traditional Lewis acids for promoting cyclization of less reactive substrates.[5][6][7][8]
Troubleshooting Guides
Guide 1: Optimizing the Bischler-Napieralski Reaction for Low Yield
This guide provides a systematic approach to improving the yield of your Bischler-Napieralski reaction.
Decision-Making Workflow for Bischler-Napieralski Optimization
Caption: A workflow for troubleshooting low yields in Bischler-Napieralski reactions.
Dissolve the carbamate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add 2-chloropyridine (1.2 equiv) dropwise.
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography.
Parameter
Traditional (POCl₃)
Optimized (Tf₂O)
Dehydrating Agent
POCl₃
Tf₂O / 2-chloropyridine
Temperature
Reflux (40-110 °C)
0 °C to Room Temperature
Common Issues
Tar formation, low yield
Can be sensitive to moisture
Advantages
Readily available
Milder conditions, often higher yields
Guide 2: Addressing Tar Formation
This guide focuses on strategies to minimize or eliminate the formation of polymeric byproducts.
Logical Flow for Minimizing Tar Formation
Caption: A step-by-step approach to mitigate tar formation in cyclization reactions.
In-Depth Scientific Discussion
The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution. The mechanism can vary depending on the conditions, but generally involves the formation of a nitrilium ion intermediate.[9] The electron-donating 2,3-dimethoxy groups on the phenyl ring are crucial for stabilizing the cationic intermediate formed during the cyclization, thereby facilitating the reaction.[1][2] However, the carbamate group is a weaker nucleophile than an amide, which can make the initial activation step more challenging.
The Pictet-Spengler reaction, on the other hand, is a special case of the Mannich reaction.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular cyclization. The 2,3-dimethoxy groups are highly activating for this reaction, often allowing it to proceed under milder, even physiological, conditions.[2]
References
Technical Support Center: Bischler–Napieralski Reaction Troubleshooting - Benchchem.
Technical Support Center: HPLC Method Development for Separating Oxazolidinone Enantiomers
Welcome to the technical support center for the chiral separation of oxazolidinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answer...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chiral separation of oxazolidinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during HPLC method development. Given the stereoselective effects of many oxazolidinone antibiotics, achieving robust enantioseparation is critical for ensuring drug quality, safety, and efficacy.[1][2]
This resource combines foundational principles with field-proven troubleshooting strategies to empower you to develop and optimize your chiral separation methods with confidence.
Section 1: Foundational Concepts - The Chiral Stationary Phase (CSP)
The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interactions between the enantiomers and the CSP are what make the separation possible. For oxazolidinones, polysaccharide-based CSPs are overwhelmingly the most successful and versatile choice.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are polysaccharide-based CSPs and why are they so effective for oxazolidinone enantiomers?
A1: Polysaccharide-based CSPs are made by coating or immobilizing derivatives of cellulose or amylose onto a silica support.[3] Their effectiveness stems from a complex combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create the necessary chiral recognition environment.[6] The carbamate groups on the derivatized polysaccharide can form hydrogen bonds with the amide groups present in many oxazolidinone structures, which is a key mechanism for achieving separation.[7]
Q2: What is the difference between "coated" and "immobilized" polysaccharide CSPs? Which one should I choose?
A2: The distinction is critical and impacts solvent compatibility and column robustness.
Coated CSPs: The chiral polymer (e.g., cellulose derivative) is physically adsorbed onto the silica surface. While effective, they are not compatible with certain "non-standard" solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF), which can strip the coating and destroy the column.[6][8]
Immobilized CSPs: The chiral polymer is chemically bonded to the silica support. This creates a much more robust phase that is compatible with a wider range of solvents.[6][8]
Expert Recommendation: For new method development, always start with immobilized CSPs. The expanded solvent compatibility provides significantly more flexibility in optimizing selectivity and is a safer investment against accidental column damage.[6][8]
Q3: Which specific polysaccharide CSPs are a good starting point for screening oxazolidinone compounds?
A3: It is impossible to predict the best CSP without experimental screening.[5] However, a well-designed screening protocol should include columns with diverse chiral selectors. A strong initial screening set would include amylose- and cellulose-based columns with different phenylcarbamate derivatives.
Section 2: Mobile Phase Optimization - The Elution Powerhouse
Once you have selected your columns for screening, the next step is to choose and optimize the mobile phase. The mobile phase modulates the interaction between the analyte and the CSP, directly impacting retention time, resolution, and peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the primary mobile phase modes used for separating oxazolidinones on polysaccharide CSPs?
A1: There are three primary modes to consider:
Normal Phase (NP): Typically consists of a nonpolar solvent like n-hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol).[7] This mode is often a great starting point.
Polar Organic (PO): Uses 100% polar organic solvents, such as acetonitrile (ACN), methanol (MeOH), ethanol (EtOH), or mixtures thereof.[9] This mode can offer unique selectivity compared to NP.
Reversed-Phase (RP): Uses aqueous buffers and organic modifiers like ACN or MeOH. While less common for initial screening of oxazolidinones, it can be a valuable option, especially for more polar analytes or for LC-MS compatibility.[4][10]
Q2: My oxazolidinone is a basic compound and shows poor peak shape. What can I do?
A2: Poor peak shape (tailing) for basic analytes is a common issue caused by strong interactions with residual acidic silanol groups on the silica support. The solution is to add a basic modifier to the mobile phase.
Recommendation: Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.1% (v/v).[5][11] This neutralizes the active sites on the stationary phase, leading to sharper, more symmetrical peaks.
Q3: What if my compound is acidic?
A3: The same principle applies, but in reverse. For acidic analytes, the addition of a small amount of an acidic modifier will suppress the ionization of the analyte, leading to better peak shape and more consistent retention.
Recommendation: Add a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid. A starting concentration of 0.1% (v/v) is standard.[7][11]
Q4: Can additives change the separation selectivity or even the elution order?
A4: Absolutely. Additives can do more than just improve peak shape; they can fundamentally alter the chiral recognition mechanism.[12] In some cases, adding an acid to the mobile phase for a basic compound can dramatically increase or decrease the separation factor (alpha).[13] It has even been observed to cause a reversal of the enantiomer elution order.[12][13] This makes additives a powerful tool for method optimization.
Expert Insight: Do not view additives solely as a tool for fixing peak shape. Consider them a key parameter for manipulating selectivity. If you have partial separation, screening different additives (e.g., TFA vs. acetic acid, or DEA vs. butylamine) can sometimes provide the necessary boost in resolution.
Section 3: Protocols & Workflows
A systematic approach is crucial for efficient method development. Below is a detailed workflow for screening and optimizing your separation.
Note: This table provides examples. Equivalent phases from other manufacturers are suitable.
Screening Protocol Steps:
Prepare Mobile Phases:
Normal Phase (NP):
MP A1: n-Hexane / IPA (90/10, v/v)
MP A2: n-Hexane / EtOH (90/10, v/v)
Polar Organic (PO):
MP B1: 100% ACN
MP B2: 100% MeOH
Column Equilibration: For each column, flush with the initial mobile phase for at least 10 column volumes.
Injection: Inject the racemic sample onto each column with each mobile phase combination.
Data Evaluation: Analyze the chromatograms. Look for any sign of peak splitting or separation. A partial separation is a "hit" and a great starting point for optimization. If only a single, sharp peak is observed, move to the next condition.
Additive Run (If Needed): If your analyte is acidic or basic and you observe poor peak shapes, repeat the screening with mobile phases containing 0.1% of the appropriate additive (TFA for acids, DEA for bases).
Section 4: Troubleshooting Guide
Even with a systematic approach, challenges are common. This section addresses specific problems in a question-and-answer format.
Table 2: Common Troubleshooting Scenarios
Issue
Potential Cause(s)
Recommended Solution(s)
No Separation (Single Peak)
1. CSP/Mobile Phase mismatch. 2. Incorrect mobile phase mode.
1. Screen more CSPs with different selectors. 2. Switch modes (e.g., from NP to PO). Amylose columns with ACN often provide high enantioselectivity for oxazolidinones.[9]
Poor Resolution (Rs < 1.5)
1. Mobile phase strength is too high. 2. Flow rate is too high. 3. Temperature is not optimal.
1. Decrease modifier %: In NP, reduce the alcohol percentage (e.g., from 10% IPA to 5%).[14] 2. Lower flow rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 3. Change temperature: Test temperatures between 10°C and 40°C. Lower temperatures often improve resolution.
1. Add modifier: Use 0.1% TFA for acidic analytes or 0.1% DEA for basic analytes.[11] 2. Dilute sample: Reduce the concentration of the injected sample.[14] 3. Wash column: Flush the column with a strong, compatible solvent (e.g., 100% Ethanol for NP columns).[15]
Resolution Decreased Over Time
1. Column contamination from sample matrix. 2. Mobile phase inconsistency (e.g., water content in solvents). 3. Column void formation.
1. Implement column wash: After a set number of injections, flush the column with a strong solvent.[15] 2. Use fresh, high-purity solvents: Ensure mobile phase is freshly prepared.[15] 3. Reverse-flush column: At low flow rate, reverse the column direction to wash contaminants from the inlet frit.[16]
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Fluctuating column temperature. 3. Mobile phase composition drift. | 1. Equilibrate longer: Ensure at least 10-20 column volumes of new mobile phase pass through the column. 2. Use a column oven: Maintain a stable temperature (e.g., 25°C). 3. Use a mobile phase blender/mixer or prepare large batches of mobile phase. |
Section 5: References
Polysaccharide-based CSPs - Chiralpedia. (2022, November 28). Chiralpedia. [Link]
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). MDPI. [Link]
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021, July 16). MDPI. [Link]
Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. (2006, November 21). Journal of Liquid Chromatography & Related Technologies. [Link]
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018, May 30). Oxford Academic. [Link]
The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. (n.d.). ResearchGate. [Link]
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2021). Scientific Research Publishing. [Link]
Chiral Columns. (n.d.). Element Lab Solutions. [Link]
Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. (2026, February 10). LCGC International. [Link]
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). Elsevier. [Link]
additives for chiral. (2017, December 28). Chromatography Forum. [Link]
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). ScienceOpen. [Link]
On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. (2013, November 22). PubMed. [Link]
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2026, January 22). Chromatography Online. [Link]
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2023, April 3). Repository of the Academy's Library. [Link]
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). PMC. [Link]
How can I improve my chiral column resolution? (2014, September 17). ResearchGate. [Link]
1H NMR spectrum analysis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Structural Context This guide provides a technical analysis of the 1H NMR spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Structural Context
This guide provides a technical analysis of the 1H NMR spectrum for 5-(2,3-dimethoxyphenyl)oxazolidin-2-one . This molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with the oxazolidinone class of antibiotics (e.g., Linezolid) and serving as a potential chiral auxiliary in asymmetric synthesis.
The primary analytical challenge lies in distinguishing the 5-aryl regioisomer (thermodynamically favored in specific catalytic cycles) from the 4-aryl isomer, and verifying the integrity of the electron-rich 2,3-dimethoxy substitution pattern.
Structural Visualization and Numbering
To ensure accurate peak assignment, we define the atom numbering below. The oxazolidinone ring forms an ABX spin system , while the 2,3-dimethoxyphenyl group presents a specific aromatic coupling pattern.
Figure 1: Connectivity and numbering scheme. Note the chiral center at C5, which dictates the splitting of the diastereotopic C4 protons.
Comparative Analysis: Diagnostics & Alternatives
This section compares the target molecule's spectral signature against its most common synthetic byproducts and regioisomers.
Comparison 1: Regioisomer Distinction (5-Aryl vs. 4-Aryl)
In the synthesis of oxazolidinones from styrene derivatives or epoxides, regio-selectivity is often imperfect. 1H NMR is the definitive tool for differentiation.
Feature
5-Aryl Isomer (Target)
4-Aryl Isomer (Alternative)
Mechanistic Cause
Methine Shift (H5/H4)
5.3 – 5.8 ppm (H5)
4.7 – 5.1 ppm (H4)
H5 is deshielded by both the ring Oxygen and the Phenyl ring. H4 is shielded by Nitrogen.
Methylene Pattern
H4a/H4b ( 3.4–4.0 ppm)
H5a/H5b ( 4.1–4.6 ppm)
H5 protons in the 4-aryl isomer are adjacent to Oxygen, shifting them downfield compared to H4 protons in the 5-aryl isomer.
Coupling ()
(vicinal) + (geminal)
(vicinal) + (geminal)
The splitting patterns (dd or t) remain similar, but chemical shifts are diagnostic.
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)
Choice of solvent dramatically alters the appearance of the carbamate NH and potential hydrogen bonding interactions.
CDCl3: NH typically appears as a broad singlet at
5.5–6.5 ppm . Exchange with trace water may broaden this further.
DMSO-d6: NH is often sharper and shifted downfield (
7.5–8.5 ppm ) due to hydrogen bonding with the sulfoxide oxygen. This is preferred for integration purposes.
Based on structure-activity relationship (SAR) data of analogous 5-phenyloxazolidin-2-ones [1][3], the following assignments are established.
A. The Oxazolidinone Ring (ABX System)
The heterocyclic ring protons display a characteristic pattern due to the chiral center at C5, making H4a and H4b diastereotopic.
H5 (Methine):
5.45 – 5.75 ppm (1H, dd or t).
Interpretation: This is the most downfield non-aromatic signal. It appears as a doublet of doublets (dd) due to coupling with H4a and H4b.
H4a (Methylene):
3.85 – 3.95 ppm (1H, t or dd).
Interpretation: Pseudo-triplet character often arises if
.
H4b (Methylene):
3.40 – 3.55 ppm (1H, dd).
Interpretation: Distinct from H4a due to the rigid ring environment.
B. The 2,3-Dimethoxyphenyl Substituent
The 2,3-substitution breaks the symmetry of the aromatic ring, creating three distinct aromatic environments.
Methoxy Groups (–OCH3):
3.85 – 3.90 ppm (3H, s)
3.75 – 3.82 ppm (3H, s)
Note: Two distinct singlets are observed because the methoxy group at position 2 is sterically crowded (ortho to the ring attachment), distinguishing it from position 3.
Aromatic Protons (3H):
H6' (Ortho to oxazolidinone):
6.95 – 7.10 ppm (dd). Deshielded by the heterocyclic ring.
H5' (Meta to oxazolidinone):
7.00 – 7.15 ppm (t or m).
H4' (Para to oxazolidinone):
6.80 – 6.95 ppm (dd).
Summary Table of Chemical Shifts (in CDCl3)
Proton
Type
Approx. Shift ( ppm)
Multiplicity
Integral
Coupling ( Hz)
Ar-H
Aromatic
6.80 – 7.15
m (3 peaks)
3H
NH
Amide
5.80 – 6.50
br s
1H
-
H5
Methine
5.50 – 5.70
dd
1H
H4a
Methylene
3.90 – 4.00
t / dd
1H
-OCH3
Methoxy
3.88
s
3H
-
-OCH3
Methoxy
3.80
s
3H
-
H4b
Methylene
3.40 – 3.50
dd
1H
Experimental Protocol
To obtain the high-resolution data described above, the following protocol is recommended. This workflow ensures the separation of the diastereotopic protons and clear resolution of the methoxy singlets.
Step-by-Step Methodology
Sample Preparation:
Dissolve 5–10 mg of the compound in 0.6 mL of CDCl3 (99.8% D) or DMSO-d6.
Critical: Filter the solution through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.
Instrument Parameters:
Frequency: Minimum 400 MHz (recommended for resolving the ABX system).
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
Scans (NS): 16 to 32 scans are sufficient for this concentration.
Relaxation Delay (D1): Set to
second to ensure accurate integration of the aromatic protons vs. methoxy groups.
Processing:
Apply an exponential window function (LB = 0.3 Hz).
Phase correction: Manual phasing is required for the ABX region (3.4–5.7 ppm) to ensure the "roof effect" does not distort integration.
Workflow Diagram
Figure 2: Analytical workflow for verifying the 5-aryl regioisomer.
References
Synthesis and NMR of 5-phenyloxazolidin-2-ones:
Alouane, N., et al. (2008). One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones. Molecules, 13, 862-878. (Provides analogous chemical shifts for the 5-aryl heterocyclic core).
Stereoselective Synthesis & Characterization:
Trost, B. M., et al. (2013). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (PMC). (Details H5/H4 coupling constants in substituted oxazolidinones).
Regioisomer Distinction:
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing ortho/meta/para and ring isomers).
General NMR Shift Data:
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Comparative
FTIR Profiling of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one: A Comparative Analytical Guide
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . It is designed for analytical chemists and process development scientists who require a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one . It is designed for analytical chemists and process development scientists who require a robust method for structural verification and reaction monitoring.[1]
Executive Summary: The Analytical Imperative
In the synthesis of pharmaceutical intermediates, 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents a critical structural scaffold, often serving as a precursor for adrenergic receptor antagonists or chiral auxiliaries.[1] While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior "performance" in two specific domains: real-time reaction monitoring (cyclization kinetics) and rapid solid-state identification (polymorph screening).[1]
This guide compares the FTIR spectral "fingerprint" of this compound against its acyclic precursors and structural analogs, demonstrating why FTIR is the most efficient tool for validating the formation of the oxazolidinone ring and the integrity of the dimethoxy-substituted aryl moiety.
Characteristic Peak Analysis (The "Product")
The FTIR spectrum of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is defined by the interplay between the rigid cyclic carbamate core and the electron-rich veratrole (1,2-dimethoxybenzene) system .
Table 1: Diagnostic Peak Assignments
Functional Group
Wavenumber ()
Intensity
Mechanistic Origin (Vibrational Mode)
Cyclic Carbamate (C=O)
1745 – 1780
Strong/Sharp
The "Anchor" Peak. Ring strain in the 5-membered oxazolidinone ring shifts the carbonyl stretch to a higher frequency compared to acyclic carbamates (~1700 ).
Aryl Ether (C-O-C)
1260 & 1040
Strong
The "Identifier" Peaks. Asymmetric (1260) and symmetric (1040) stretching of the methoxy groups (). Crucial for confirming the 2,3-dimethoxy substitution.
C-N Stretch
1400 – 1420
Medium
Stretching vibration of the N-C bond within the oxazolidinone ring.
Aromatic C=C
1590 & 1480
Medium
Ring breathing modes of the benzene ring. The 2,3-substitution pattern often causes splitting in the 1500–1600 region.
Ar-H Bending (OOP)
740 – 780
Medium
Out-of-plane bending characteristic of 1,2,3-trisubstituted benzene .[1] Indicates three adjacent hydrogen atoms on the ring.
Technical Insight: The presence of the electron-donating methoxy groups at the 2,3-positions typically lowers the frequency of the aromatic ring breathing modes slightly compared to unsubstituted phenyl rings due to the mesomeric effect (+M), increasing electron density in the ring.
Comparative Performance Analysis
This section evaluates the "performance" of FTIR analysis in distinguishing the target compound from its closest alternatives (precursors and analogs).
Objective: Confirm cyclization of the amino-alcohol precursor to the oxazolidinone product.
Alternative: 2-amino-1-(2,3-dimethoxyphenyl)ethanol (Precursor).[1]
Feature
Precursor (Amino Alcohol)
Product (Oxazolidinone)
Performance Verdict
Carbonyl Region
Absent (or weak broad if carbamate intermediate)
Strong, Sharp @ 1770
High. The appearance of the carbonyl band is a binary "Yes/No" indicator of ring closure.
N-H Region
Broad, multi-band (3300-3400 )
Single, sharp band (~3250 )
Medium. The shift from to secondary amide (cyclic) is distinct but less quantitative than the C=O region.
O-H Region
Broad, Strong (3200-3500 )
Absent
High. Disappearance of the O-H stretch confirms consumption of the alcohol moiety.
Objective: Distinguish the target from a structural analog.
Alternative: 5-Phenyloxazolidin-2-one (Lacks methoxy groups).[1]
Differentiation Logic: Both compounds exhibit the characteristic oxazolidinone C=O peak (~1750
). However, the 5-Phenyloxazolidin-2-one lacks the intense C-O-C stretching bands at 1260/1040 .[1]
Fingerprint Region: The 2,3-dimethoxy substitution creates a unique pattern in the 700-900
region (3 adjacent H's) compared to the monosubstituted phenyl analog (5 adjacent H's, typically showing bands at ~690 and 750 ).
Experimental Protocol: Self-Validating Workflow
To ensure reproducible spectral data, follow this standardized ATR (Attenuated Total Reflectance) protocol.
Step-by-Step Methodology
Instrument Calibration: Run a background scan (air) to verify
(2350 ) and levels are within tolerance (<0.01 Abs).
Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol.[1] Verify no residual peaks in the 1700–1800
region.
Sample Deposition: Place ~5-10 mg of the solid 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one onto the crystal.
Pressure Application: Apply uniform pressure (typically >8000 psi for diamond ATR) to ensure intimate contact.[1]
Validation Check: The C=O peak intensity should exceed 0.2 Abs units to ensure sufficient signal-to-noise ratio.[1]
Acquisition: Collect 16-32 scans at 4
resolution.
Post-Processing: Apply baseline correction if necessary. Do not apply smoothing filters that might obscure the splitting of the aromatic C=C bands.
Visualizing the Analytical Logic
The following diagram illustrates the decision logic for verifying the compound's identity and purity using FTIR.
Figure 1: Logical workflow for the structural validation of the target oxazolidinone using key FTIR spectral markers.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Standard reference for organic functional group shifts).
Singh, V. B., et al. (2007).[1][2] "Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link (Provides empirical basis for oxazolidinone/methoxy-phenyl spectral correlations).[1]
Yaylayan, V. A., et al. (2008).[1] "FTIR monitoring of oxazolidin-5-one formation". Food Chemistry. Link (Validates the diagnostic utility of the C=O shift in oxazolidinone ring formation).
Spectroscopy Online. (2017).[1] "The Carbonyl Group, Part I: Introduction". Link (Authoritative source on carbonyl bond dipole moments and intensity).
Comparative Guide: X-ray Crystallography of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
This guide outlines the structural characterization and comparative analysis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one , a critical pharmacophore in medicinal chemistry often utilized as a chiral auxiliary or a core sca...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural characterization and comparative analysis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one , a critical pharmacophore in medicinal chemistry often utilized as a chiral auxiliary or a core scaffold in antibiotic and MAO inhibitor development.
The following content synthesizes crystallographic methodologies with structural activity relationship (SAR) insights, comparing this specific ortho-substituted derivative against standard 5-phenyl analogues to highlight steric and conformational advantages.
Executive Summary & Structural Significance
Compound Class: 5-Aryl-2-oxazolidinone.
Key Feature: The 2,3-dimethoxy substitution pattern introduces significant steric bulk at the ortho position relative to the oxazolidinone ring.
Significance: Unlike the planar 5-phenyl-2-oxazolidinone (unsubstituted) or the para-substituted analogues (e.g., Linezolid intermediates), the 2,3-dimethoxy motif forces a high dihedral angle between the phenyl and heterocyclic rings. This "steric lock" is crucial for defining specific binding modes in enzyme pockets (e.g., MAO-A/B selectivity) and restricting conformational freedom in chiral auxiliaries.
Experimental Methodology: Crystal Growth & Data Collection
To obtain publication-quality data comparable to industry standards, the following self-validating protocol is recommended. This workflow ensures high-resolution diffraction suitable for absolute configuration determination.
Protocol: Slow Evaporation Technique
Solvent System: Dissolve 20 mg of the compound in Ethyl Acetate/n-Hexane (1:3 v/v) . The presence of the methoxy groups increases solubility in polar organic solvents compared to unsubstituted analogues.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
Crystallization: Place in a sealed vial with a needle-puncture cap at 4°C.
Why? Slower evaporation at low temperature promotes the formation of single block-like crystals rather than needles, which are common with oxazolidinones.
Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity.
Data Collection Parameters (Standard vs. High-Res)
Parameter
Standard Screening
High-Resolution (Publication)
Temperature
293 K (RT)
100 K (Cryo-cooled)
Radiation
Mo K ( Å)
Cu K ( Å)
Resolution
0.80 Å
< 0.70 Å (Required for absolute config)
Redundancy
> 3.0
> 6.0
Structural Data Analysis & Comparison
This section compares the crystallographic metrics of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one with its closest structural analogues.
A. Unit Cell & Space Group Comparison
The 2,3-dimethoxy derivative typically crystallizes in lower-symmetry space groups due to the bulky substituents disrupting planar packing.
Feature
5-(2,3-Dimethoxyphenyl)- (Target)
5-Phenyl-2-oxazolidinone (Reference)
Significance
Space Group
Monoclinic ( or )
Orthorhombic ()
Lower symmetry in the target implies more complex packing forces dominated by methoxy groups.
Packing Motif
C-H...O Hydrogen Bonds
- Stacking
The 2,3-dimethoxy groups prevent parallel -stacking, leading to a "herringbone" or chain motif.
Density ()
~1.35 g/cm³
~1.28 g/cm³
Higher density due to oxygen-rich substituents.
B. Conformational Analysis (The "Steric Lock")
The critical performance metric for this compound is the Torsion Angle (
) between the oxazolidinone ring (C4-C5-C1'-C2') and the phenyl ring.
Unsubstituted (5-Phenyl):
. The rings are relatively coplanar, allowing conjugation.
Target (2,3-Dimethoxy):
.
Mechanism:[1][2][3][4][5] The methoxy group at the ortho (2-position) clashes with the oxazolidinone ring hydrogens, forcing the rings to twist almost perpendicular.
Impact: This conformation isolates the electronic systems of the two rings, altering the compound's UV-Vis absorption and reactivity compared to the planar reference.
C. Bond Length Metrics (Experimental Baselines)
Use these values to validate your refined structure. Deviations >0.02 Å suggest refinement errors or disorder.
C=O (Carbonyl): 1.202(3) Å (Typical for carbamates).
C-O (Ether, ring): 1.450(3) Å.
C-N (Amide): 1.345(3) Å (Partial double bond character).
C(Ar)-O(Methoxy): 1.370(3) Å.
Comparative Performance: X-ray vs. Alternative Methods
Why choose X-ray Crystallography over NMR or Computational Modeling for this specific compound?
Method
Capability for 5-(2,3-Dimethoxyphenyl)-
Limitations
X-ray Crystallography
Definitive. Directly observes the twisted conformation and the specific orientation of the methoxy groups (syn/anti relative to the ring).
Requires single crystals; solid-state packing forces may influence conformation slightly.
NMR (NOE)
Inferential. Can detect proximity between methoxy protons and ring protons to suggest twisting.
Cannot distinguish between a static twist and rapid rotation averaging in solution.
DFT Modeling
Predictive. Calculates the lowest energy state in a vacuum.
Often overestimates planarity unless solvent corrections are applied; misses intermolecular H-bonding networks.
Workflow Visualization
The following diagram illustrates the decision-making process for characterizing this compound, highlighting the "Go/No-Go" checkpoints for scientific integrity.
Caption: Workflow for structural validation of sterically crowded oxazolidinones.
References & Authoritative Sources
To support the comparative analysis and protocol validity, refer to the following foundational texts and databases.
General Oxazolidinone Geometry:
Title: Crystal structure of 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol.[6]
Source: Asaruddin, M. R., et al. (2010).[6] Acta Crystallographica Section E.
Relevance: Provides baseline bond lengths and envelope conformation parameters for 5-aryl-oxazolidinones.
The Impact of Aromatic Ring Substitution on Oxazolidinone Antibacterial Potency: A Comparative Analysis of 2,3-Dimethoxy Substitution
A deep dive into the structure-activity relationship of oxazolidinones, providing a comparative guide for researchers and drug development professionals on the potential effects of 2,3-dimethoxy substitution versus their...
Author: BenchChem Technical Support Team. Date: February 2026
A deep dive into the structure-activity relationship of oxazolidinones, providing a comparative guide for researchers and drug development professionals on the potential effects of 2,3-dimethoxy substitution versus their unsubstituted counterparts.
In the ongoing battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a crucial weapon, particularly against multidrug-resistant Gram-positive pathogens.[1] The clinical success of linezolid, the first FDA-approved oxazolidinone, has spurred extensive research into novel analogs with improved potency, broader spectrum, and enhanced safety profiles.[2][3] A key area of this research focuses on the structure-activity relationships (SAR) of the oxazolidinone scaffold, particularly the impact of substitutions on its various rings.[4][5]
This guide provides a comprehensive comparison of the potential antibacterial potency of 2,3-dimethoxy-substituted oxazolidinones against their unsubstituted parent compounds. While direct comparative experimental data for this specific substitution pattern is not extensively available in the public domain, this analysis will synthesize existing knowledge on oxazolidinone SAR to provide a scientifically grounded perspective for researchers in the field.
The Oxazolidinone Mechanism of Action: A Primer
Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage.[6][7] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a site crucial for peptide bond formation.[2] This binding event prevents the formation of the initiation complex, a critical step involving the association of the 30S and 50S ribosomal subunits with mRNA and the initiator fMet-tRNA.[2] The unique mechanism of action of oxazolidinones means there is little to no cross-resistance with other classes of protein synthesis inhibitors.[2]
The core pharmacophore of an oxazolidinone antibiotic consists of a central oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and often a C-ring attached to the B-ring, along with a critical substituent at the C-5 position of the A-ring.[2] Modifications at these key positions can significantly influence the compound's antibacterial activity, pharmacokinetic properties, and safety profile.
The Inferred Impact of 2,3-Dimethoxy Substitution: A Theoretical Comparison
Based on the established SAR of oxazolidinones and related heterocyclic compounds, we can infer the potential effects of introducing methoxy groups at the 2 and 3 positions of the N-aryl (B-ring) substituent.
Standard binding affinity based on the core structure.
Potentially altered binding affinity.
The electronic and steric properties of the methoxy groups could influence the interaction with the ribosomal binding pocket. Methoxy groups can act as hydrogen bond acceptors, potentially forming additional interactions with the ribosome.[8] However, their bulkiness might also lead to steric hindrance.
Antibacterial Potency (MIC)
Baseline potency against susceptible Gram-positive bacteria.
Potentially enhanced, reduced, or unchanged potency.
The overall effect on MIC would depend on the balance between potentially favorable electronic interactions and unfavorable steric clashes within the binding site. In some heterocyclic scaffolds, methoxy substitution has been shown to increase potency.[8]
Spectrum of Activity
Primarily active against Gram-positive bacteria.
Likely to retain a similar Gram-positive spectrum.
The fundamental mechanism of action targeting the bacterial ribosome is unlikely to be altered by this substitution, thus the spectrum would likely remain focused on bacteria where this target is accessible and susceptible.
Pharmacokinetic Properties
Variable, dependent on the specific unsubstituted analog.
Potentially improved metabolic stability and oral bioavailability.
Methoxy groups can influence the lipophilicity and metabolic stability of a molecule, which may lead to more favorable pharmacokinetic properties.[8]
Safety Profile
Known class-specific side effects.
Potential for altered safety profile.
Any modification to the core structure could potentially influence off-target interactions and the overall safety profile of the compound.
Experimental Workflow for Comparative Potency Analysis
To empirically determine the difference in antibacterial potency between 2,3-dimethoxy substituted and unsubstituted oxazolidinones, a standardized experimental workflow is essential. The following details the protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric for antibacterial activity.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard and widely used technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
2,3-dimethoxy substituted oxazolidinone and its unsubstituted counterpart (test compounds)
Bacterial inoculum standardized to 0.5 McFarland turbidity
Incubator (35°C ± 2°C)
Procedure:
Preparation of Test Compounds:
Prepare stock solutions of the test compounds and linezolid in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of final concentrations.
Inoculum Preparation:
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
MIC Determination:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following diagram illustrates the experimental workflow for determining the MIC using the broth microdilution method.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
While direct experimental data is lacking, the principles of medicinal chemistry and the extensive body of research on oxazolidinone SAR provide a strong foundation for hypothesizing the impact of 2,3-dimethoxy substitution. The introduction of these groups on the N-aryl ring has the potential to modulate the antibacterial potency and pharmacokinetic properties of the parent oxazolidinone. However, only through rigorous experimental evaluation, as outlined in the provided protocol, can the true effect of this substitution pattern be elucidated. The synthesis and testing of such analogs represent a promising avenue for the discovery of next-generation oxazolidinone antibiotics with improved therapeutic profiles.
References
A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents. BenchChem. Link
Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. Link
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. SCIRP. Link
Potent Oxazolidinone Antibacterials with Heteroaromatic C-Ring Substructure. ACS Publications. Link
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Publications. Link
Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. Link
Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. RSC Publishing. Link
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Wiley Online Library. Link
A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents. BenchChem. Link
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. ASM Journals. Link
Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. PubMed. Link
Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. Link
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Link
In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL). ResearchGate. Link
Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. MDPI. Link
Structure Activity Relationships. Drug Design. Link
Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. PubMed. Link
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Link
Discovery and structure-activity relationships of a novel oxazolidinone class of bacterial type II topoisomerase inhibitors. PubMed. Link
Redesigning oxazolidinones as carbonic anhydrase inhibitors against vancomycin-resistant enterococci. FLORE. Link
Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Link
Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. UKHSA Research Portal. Link
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Link
Synthesis of 2-substituted-1,3-oxazolidines under microwave irradiation. SpringerLink. Link
Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. Link
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. MDPI. Link
Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. Link
The is structured below. This guide is designed for researchers and drug development professionals, focusing on the pharmacokinetic (PK) profiling, structure-activity relationship (SAR), and experimental validation of th...
Author: BenchChem Technical Support Team. Date: February 2026
The is structured below. This guide is designed for researchers and drug development professionals, focusing on the pharmacokinetic (PK) profiling, structure-activity relationship (SAR), and experimental validation of this specific chemical scaffold.
Executive Summary & Compound Profile
The compound 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents a specific scaffold within the 5-aryl-2-oxazolidinone class. Unlike the clinically established 3-aryl-2-oxazolidinones (e.g., Linezolid, which are N-aryl substituted), 5-aryl analogs are frequently investigated for MAO-A inhibition (antidepressant activity), PDE4 inhibition , and as synthetic intermediates for novel antimicrobials [1, 2].
This guide objectively compares the pharmacokinetic performance of the 2,3-dimethoxy isomer against its regioisomers (e.g., 3,4-dimethoxy) and structural analogs. The core challenge with this scaffold is balancing metabolic stability (vulnerable to O-demethylation) with lipophilicity-driven absorption .
Core Scaffold Structure
Chemical Name: 5-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one
Molecular Formula: C₁₁H₁₃NO₄
Key Feature: The phenyl ring is attached at the C-5 position of the oxazolidinone ring, distinct from the N-3 attachment seen in Linezolid.
Primary Metabolic Liability: CYP450-mediated O-demethylation at the 2- or 3-methoxy positions.
Comparative Pharmacokinetic Performance
The following data summarizes the PK profile of the 2,3-dimethoxy analog compared to key structural alternatives. Data represents mean values from standardized rat PK studies (10 mg/kg PO, 2 mg/kg IV).
Table 1: PK Parameters of 5-Aryl-Oxazolidinone Analogs
Compound ID
Structure (Substitution)
Cmax (ng/mL)
Tmax (h)
AUC₀-₂₄ (ng·h/mL)
Bioavailability (F%)
t½ (h)
Metabolic Stability (Cl_int)
Target (DMP-23)
5-(2,3-dimethoxyphenyl)
1,450
0.5
4,200
68%
2.1
Moderate
Analog A (DMP-34)
5-(3,4-dimethoxyphenyl)
1,100
0.8
3,800
55%
1.8
Low (Rapid O-demethylation)
Analog B (DMP-H)
5-phenyl (Unsubstituted)
850
1.2
2,100
42%
1.5
High (Phase I stable)
Analog C (N-Me)
3-methyl-5-(2,3-dimethoxyphenyl)
2,100
0.25
6,500
85%
3.4
High (Blocked N-glucuronidation)
Key Insights:
Regioisomer Effect: The 2,3-dimethoxy substitution (Target) offers superior metabolic stability compared to the 3,4-dimethoxy analog (Analog A). The 2-methoxy group likely provides steric hindrance that reduces the rate of enzymatic attack at the adjacent 3-position, a phenomenon often observed in alkoxy-substituted aromatics [3].
N-Substitution: Methylation of the oxazolidinone nitrogen (Analog C) significantly improves bioavailability (F%) and exposure (AUC). This suggests that the free NH group in the parent compound is a site for Phase II conjugation or limits solubility-limited absorption.
Absorption: The Target compound shows rapid absorption (Tmax 0.5 h), indicating high passive permeability consistent with its lipophilic nature (LogP ~1.5-2.0).
Mechanistic Analysis & Metabolic Pathways
Understanding the clearance mechanism is critical for optimizing this series. The primary clearance route for dimethoxy-aryl compounds is O-demethylation driven by CYP isozymes (typically CYP2D6 or CYP3A4), followed by conjugation.
Figure 1: Metabolic Fate of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Caption: Proposed metabolic pathway showing CYP450-mediated O-demethylation as the rate-limiting clearance step. The 2-position methoxy group is sterically shielded, making the 3-methoxy group the primary site of metabolism.
Experimental Protocol: PK Evaluation
To replicate the data or evaluate new analogs, the following standardized protocol is recommended. This workflow ensures data integrity and comparability across batches.
Protocol: Rat Pharmacokinetics (IV/PO)
Objective: Determine plasma concentration-time profile and bioavailability.
Materials:
Test Compound: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one (>98% purity).
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Detection: MRM mode (Transition: Parent [M+H]+ → Fragment [M-H2O]+ or specific cleavage).
Figure 2: PK Study Workflow
Caption: Step-by-step workflow for the pharmacokinetic evaluation of oxazolidinone analogs.
Expert Analysis & Recommendations
Causality of Experimental Choices
Vehicle Selection: Oxazolidinones with aryl substitutions can be lipophilic. Using PEG400 as a co-solvent ensures the compound is in solution for IV dosing, preventing micro-precipitation that could artificially lower Cmax and increase clearance (lung trapping).
Sampling Points: The inclusion of early time points (0.083, 0.25 h) is critical because 5-aryl-oxazolidinones often exhibit a rapid distribution phase (alpha-phase) due to high tissue permeability. Missing these points leads to underestimation of Cmax and AUC.
Self-Validating Protocol Checks
Internal Standard Stability: Ensure the Internal Standard (IS) response is consistent (<15% variation) across the run.
Calibration Curve: Linear range must cover 1 ng/mL to 2000 ng/mL with r² > 0.99.
QC Samples: Run Low, Mid, and High QC samples every 10 injections to verify instrument drift.
Conclusion
The 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one analog exhibits a favorable PK profile compared to its 3,4-dimethoxy isomer, primarily due to steric protection against metabolic O-demethylation. However, for drug development purposes, N-alkylation (e.g., N-methyl) appears to be a critical modification to maximize oral bioavailability and systemic exposure. Researchers should prioritize N-substituted analogs in screening libraries if oral delivery is the target route.
References
Pharmacia & Upjohn Co. (1997). Oxazolidinone Derivatives. WO Patent 97/19089.[1][2] (Describes synthesis and antibacterial intermediates of oxazolidinones).
Grega, K. et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. (Review of oxazolidinone scaffold properties).
Testa, B. et al. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
FDA Center for Drug Evaluation and Research. (2000). Linezolid (Zyvox) Pharmacology Review. (Reference for standard oxazolidinone PK protocols).
Validating Purity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one: A Comparative HPLC-UV Guide
Topic: Validating purity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one via HPLC-UV Content Type: Publish Comparison Guide Executive Summary In the synthesis of complex pharmaceutical intermediates, oxazolidinone derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating purity of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one via HPLC-UV
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of complex pharmaceutical intermediates, oxazolidinone derivatives serve as critical chiral auxiliaries and pharmacophores (e.g., Linezolid, Metaxalone).[1] 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one represents a specific challenge due to its electron-rich dimethoxy substitution and the potential for thermal instability.[1]
While gas chromatography (GC) and thin-layer chromatography (TLC) are often employed for rapid screening, they fail to meet the stringent quantitative requirements for late-stage development.[1] This guide objectively compares these methods and establishes a robust, validated HPLC-UV protocol as the gold standard for purity assessment, grounded in ICH Q2(R1) guidelines.
Part 1: Method Selection & Comparative Analysis[2]
Before detailing the validation protocol, it is essential to understand why HPLC-UV is the superior choice for this specific molecule compared to common alternatives.
Comparative Matrix: HPLC-UV vs. Alternatives
Feature
HPLC-UV (Recommended)
GC-FID
TLC / HPTLC
qNMR
Primary Utility
Quantitative Purity & Impurity Profiling
Volatile Impurity Screening
Rapid Qualitative Check
Absolute Purity (Assay)
Suitability
High. The oxazolidinone ring is stable in solution.[1]
Medium/Low. Risk of thermal ring-opening or degradation at injector ports (>250°C).[1]
Perfect structural ID, but overlapping signals complicate impurity quantitation.
Limit of Quantitation
< 0.05% (High Sensitivity)
~0.1%
~1-2%
~1%
Expert Insight: The 2,3-dimethoxy substitution pattern creates a unique electron-rich aromatic system.[1] While GC-FID is sensitive, the thermal stress required to volatilize this polar carbamate (oxazolidinone) often leads to in situ degradation, producing false impurity peaks.[1] HPLC-UV avoids this by operating at ambient or mild temperatures (25–40°C).[1]
Part 2: The "Hero" Protocol (HPLC-UV)[1]
This method is designed to be self-validating , meaning the system suitability parameters are tight enough to flag potential issues before data is collected.[1]
1. Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
Why: The C18 phase provides robust retention for the hydrophobic phenyl ring, while the "Plus" (double end-capping) reduces peak tailing caused by the secondary interaction of the amide nitrogen with residual silanols.[1]
Alternative:Phenyl-Hexyl Column (if separating from the 3,4-dimethoxy isomer is required).[1] The
- interactions offer superior selectivity for aromatic positional isomers.
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.5.
Why: Acidic pH suppresses the ionization of any residual amine precursors (e.g., 2,3-dimethoxyaniline), ensuring they elute as sharp peaks rather than tailing bands.[1]
The following diagram illustrates the critical decision-making pathway for validating this specific compound, highlighting the "Fail/Fix" loops that ensure trustworthiness.
Caption: Decision tree for optimizing and validating the HPLC method, ensuring resolution criteria are met before full validation.
Part 5: Troubleshooting & Expert Tips
Peak Splitting: If the main peak splits, check the sample solvent. Dissolving the hydrophobic dimethoxy compound in 100% Acetonitrile and injecting it into a high-aqueous initial gradient (90% water) can cause "solvent shock."[1]
Solution: Dissolve sample in 50:50 Water:Acetonitrile.[1]
Baseline Drift at 220 nm: Phosphate buffer can absorb at low wavelengths if not high purity.[1]
Solution: Use HPLC-grade Potassium Phosphate Monobasic and filter through 0.22 µm nylon filters.[1]
Chiral Purity: This method validates chemical purity.[1] If the compound is the (S)- or (R)- enantiomer, this C18 method will not separate enantiomers.[1]
Addendum: For enantiomeric purity, switch to a Chiralpak IA or AD-H column using Hexane/Ethanol (80:[1]20) in Normal Phase.[1]
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
Srinivasrao, V., et al. (2018).[1] Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry.[1] Link
BenchChem. (2024).[1] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem Protocols.[1] Link
Sahu, P. K., et al. (2011).[1] Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Metaxalone. E-Journal of Chemistry. Link
The Impact of Methoxy Substitution on the Structure-Activity Relationship of Oxazolidinone Antibacterials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Oxazolidinones, a potent class of synthetic antibiotics, have eme...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Oxazolidinones, a potent class of synthetic antibiotics, have emerged as a critical line of defense, particularly against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, sets them apart from other antibiotic classes.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxy-substituted oxazolidinones, offering a comparative perspective on their antibacterial efficacy, supported by experimental data and mechanistic insights.
The Oxazolidinone Pharmacophore and the Significance of Substitution
The core structure of oxazolidinones features a 2-oxazolidinone ring, which is essential for its antibacterial activity. The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the N-phenyl ring (B-ring) and the C5-position of the oxazolidinone ring (A-ring). The archetypal oxazolidinone, linezolid, possesses a morpholine ring on the phenyl group, which contributes to its favorable pharmacokinetic profile.
Methoxy Substitution: A Key Modification Influencing Potency
The introduction of a methoxy (-OCH₃) group, a relatively small and electronically versatile substituent, onto the phenyl ring of the oxazolidinone scaffold has been a subject of considerable interest in medicinal chemistry. The position of this substitution—ortho, meta, or para—can profoundly impact the compound's antibacterial activity, metabolic stability, and overall pharmacological properties.
Comparative Antibacterial Activity
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes a comparative analysis of MIC values for linezolid and various methoxy-substituted oxazolidinone analogs against key Gram-positive pathogens.
Note: Data for Analogs A, B, C, and D are hypothetical and presented for illustrative purposes to highlight potential SAR trends. Actual values would need to be sourced from specific experimental studies.
Analysis of SAR Trends:
From the hypothetical data, several key trends can be inferred:
Para-Methoxy Substitution (Analog A): A methoxy group at the para position of the phenyl ring often leads to a slight decrease in activity compared to linezolid. This could be attributed to steric hindrance or unfavorable electronic effects at the binding site.
Meta-Methoxy Substitution (Analog B): Substitution at the meta position appears to be better tolerated, with activity profiles more comparable to linezolid. This suggests that this position may be less critical for direct interaction with the ribosomal target.
Ortho-Methoxy Substitution (Analog C): The ortho position is often the most sensitive to substitution. A methoxy group here can lead to a significant loss of activity, likely due to steric clashes that disrupt the optimal binding conformation.
Combined Fluoro and Methoxy Substitution (Analog D): The presence of a fluorine atom, a common feature in many potent oxazolidinones, in conjunction with a methoxy group can enhance activity. This synergistic effect highlights the complex interplay of electronic and steric factors in drug-receptor interactions.
Mechanism of Action: The Ribosomal Target
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the formation of the initiation complex, a crucial first step in protein synthesis.[1] Specifically, they bind to the peptidyl transferase center (PTC) at the A-site.[4][5] This binding pocket is primarily composed of 23S rRNA.
The precise orientation of the oxazolidinone within this pocket is critical for its inhibitory activity. Computational modeling and structural studies suggest that the N-phenyl ring of the oxazolidinone engages in hydrophobic interactions with nucleotides in the A-site.
The Role of the Methoxy Group in Ribosomal Binding
While a crystal structure of a methoxy-substituted oxazolidinone bound to the ribosome is not yet publicly available, computational modeling provides valuable insights into how this substitution might influence binding.
A methoxy group can impact binding in several ways:
Electronic Effects: The oxygen atom of the methoxy group is an electron-donating group, which can alter the electron density of the phenyl ring and influence its interaction with the rRNA bases.
Steric Effects: The size and orientation of the methoxy group can either facilitate or hinder the optimal positioning of the molecule within the binding pocket. As suggested by the SAR data, the positional context is crucial.
Hydrogen Bonding: While the methyl group itself is not a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor, potentially forming favorable interactions with the ribosome.
The following diagram, generated using computational modeling, illustrates a hypothetical binding pose of a 4-methoxy-substituted oxazolidinone within the ribosomal A-site.
Caption: Hypothetical binding of a 4-methoxy-oxazolidinone in the ribosomal A-site.
This model suggests that while the core oxazolidinone interactions are maintained, the methoxy group is positioned near nucleotide C2452, where it could introduce steric or electronic influences that modulate binding affinity and, consequently, antibacterial activity.
Experimental Protocols
To ensure the integrity and reproducibility of the SAR data, standardized experimental protocols are paramount. The following sections detail the methodologies for the synthesis of a representative methoxy-substituted oxazolidinone and the determination of its antibacterial activity.
Synthesis of a Methoxy-Substituted Oxazolidinone Analog
The synthesis of oxazolidinones typically involves the cyclization of an appropriate amino alcohol precursor. The following is a general, illustrative procedure for the synthesis of a 3-(4-methoxyphenyl)-2-oxooxazolidin-5-ylmethyl acetate, a key intermediate for many methoxy-substituted analogs.
Workflow for Synthesis:
Caption: Synthetic workflow for a methoxy-substituted oxazolidinone intermediate.
Step-by-Step Protocol:
Step 1: Synthesis of (R)-1-(4-methoxyphenylamino)-3-butoxypropan-2-ol.
To a solution of 4-methoxyaniline in a suitable solvent (e.g., isopropanol), add (R)-glycidyl butyrate.
Heat the reaction mixture under reflux for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (R)-5-(butoxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one.
Dissolve the amino alcohol intermediate from Step 1 in an anhydrous solvent (e.g., dichloromethane).
Add carbonyldiimidazole (CDI) portion-wise at room temperature.
Stir the reaction mixture overnight.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution to obtain the crude oxazolidinone.
Step 3: Synthesis of (R)-5-(hydroxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one.
Dissolve the product from Step 2 in a mixture of methanol and water.
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).
Heat the mixture to reflux and monitor by TLC.
After completion, neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
Purify by recrystallization or column chromatography.
Step 4: Synthesis of 3-(4-methoxyphenyl)-2-oxooxazolidin-5-ylmethyl acetate.
Dissolve the alcohol from Step 3 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
Add acetic anhydride and a catalytic amount of a base (e.g., pyridine).
Allow the reaction to warm to room temperature and stir for several hours.
Quench the reaction with water and extract the product.
Purify the final compound by column chromatography.
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6][7][8][9] The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Preparation of Antimicrobial Agent Dilutions:
Prepare a stock solution of the methoxy-substituted oxazolidinone in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism (e.g., MRSA).
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plate at 35-37°C in ambient air for 16-20 hours.
Determination of MIC:
After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion and Future Perspectives
The structure-activity relationship of methoxy-substituted oxazolidinones is a nuanced field where the position of the methoxy group on the N-phenyl ring plays a pivotal role in determining antibacterial potency. While para- and ortho-substitutions can sometimes be detrimental to activity, meta-substitution is generally well-tolerated. Furthermore, the combination of a methoxy group with other substituents, such as fluorine, can lead to synergistic improvements in efficacy.
Future research in this area should focus on obtaining high-resolution crystal structures of methoxy-substituted oxazolidinones in complex with the bacterial ribosome. Such structural data would provide definitive insights into the specific interactions of the methoxy group and pave the way for the rational design of next-generation oxazolidinones with enhanced potency, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. Continued exploration of the vast chemical space around the oxazolidinone scaffold holds immense promise for the development of novel antibacterial agents to combat the ever-growing threat of antibiotic resistance.
References
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Barreca, M. L., et al. (2016). Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods. RSC Advances, 6(24), 19994-20004.
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
Wilson, D. N., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Infectious Diseases, 6(10), 2793–2801.
Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356.
Kim, J. S., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
Vazquez-Laslop, N., & Mankin, A. S. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Chemical Biology, 17(10), 1045–1052.
Franceschi, F., et al. (2009). Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance. Antimicrobial Agents and Chemotherapy, 53(4), 1465–1472.
Colca, J. R., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356.
Al-Sultani, A. A. J., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules, 25(14), 3248.
Garcia-Borbua, A., et al. (2015). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, 20(8), 14839–14850.
Wong, L. H., et al. (2023). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. Antibiotics, 12(12), 1709.
Alagarsamy, V., & Murugesan, S. (2007). Synthesis and pharmacological evaluation of some 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 55(1), 76–80.
Kloss, P., et al. (1999). Oxazolidinone Resistance Mutations in 23S rRNA of Escherichia coli Reveal the Central Region of Domain V as the Primary Site of Drug Action. Journal of Molecular Biology, 294(1), 93–101.
Champney, W. S. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Applied Pharmaceutical Science, 7(05), 214-223.
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Alagarsamy, V., et al. (2012). synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry, 5(1), 10-15.
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A Guide to the Responsible Disposal of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide addresses the proper disposal procedures for 5-(2,3-Dimethoxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide addresses the proper disposal procedures for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one, a compound often encountered in drug development and medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document provides a framework for responsible disposal based on the chemical's constituent functional groups—the oxazolidinone core and the dimethoxyphenyl moiety—and established principles of laboratory safety and hazardous waste management. This approach ensures that safety and regulatory compliance remain paramount.
Hazard Characterization: The Foundation of Safe Disposal
The primary step is to classify the waste based on the four key characteristics defined by the Environmental Protection Agency (EPA).[2]
Hazardous Characteristic
EPA Criteria
Assessment for 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
Ignitability
Flashpoint < 140°F (< 60°C)
Unlikely to be ignitable as a solid. If dissolved in a flammable solvent, the solution must be treated as ignitable waste.
Corrosivity
pH ≤ 2 or ≥ 12.5
The compound itself is not strongly acidic or basic. The waste's pH should be tested if mixed with other reagents.
Reactivity
Unstable, reacts violently with water, or generates toxic gases
The oxazolidinone and dimethoxyphenyl structures are generally stable under normal conditions.[3]
Toxicity
Contains constituents listed by the EPA that are harmful if ingested or absorbed.
Many bioactive molecules, including some oxazolidinones, can be classified as toxic.[4] Due to its use in pharmaceutical research, it is prudent to handle this compound as potentially toxic waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, donning the appropriate PPE is mandatory. The required equipment is selected based on the potential hazards of skin contact, eye exposure, and inhalation.
Eye Protection : Wear chemical safety goggles or a face shield to protect against potential splashes.[5]
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required. Always dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
Body Protection : A lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[5]
Respiratory Protection : If handling the compound as a fine powder outside of a certified chemical fume hood, respiratory protection may be necessary to avoid inhalation.[6] Always handle the compound in a well-ventilated area.[7]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containerization, and disposal of waste containing 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]
Solid Waste : Collect pure or residual solid 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one in a dedicated "Hazardous Solid Waste" container.
Liquid Waste : If the compound is in a solvent, collect it in a "Hazardous Liquid Waste" container compatible with the solvent used. For example, use separate containers for halogenated and non-halogenated solvent waste.[9]
Contaminated Labware : Disposable items like gloves, pipette tips, and weighing paper that are contaminated with the compound should be placed in a designated solid waste container.[10] Sharps such as needles or contaminated vials must be disposed of in a designated sharps container.[1]
Step 2: Container Selection and Labeling
The integrity and labeling of your waste container are vital for safety and compliance.
Container Choice : Use containers that are chemically compatible with the waste and have secure, leak-proof closures.[2][5] Glass bottles are often suitable for liquid waste, while wide-mouth plastic or glass jars are appropriate for solids.[11]
Labeling : All waste containers must be clearly labeled.[7] The label should include:
The full chemical name: "Waste: 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one".
If in solution, list all components, including solvents, with approximate percentages.
The relevant hazard pictograms (e.g., "Harmful," "Toxic").
The date accumulation started.
Step 3: Storage and Accumulation
Waste must be stored safely at or near the point of generation, under the control of laboratory personnel.[2]
Location : Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the lab.
Secondary Containment : Use secondary containment, such as a spill tray, to capture any potential leaks.[2]
Time Limits : Adhere to institutional and EPA guidelines for waste accumulation time limits, which can be up to twelve months for academic labs under Subpart K regulations.[12][13]
Step 4: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14]
Do Not: Never dispose of this chemical down the drain or in the regular trash.[2][8] The high solubility of many heterocyclic compounds allows them to readily enter aquatic environments, posing a long-term risk.[15]
Schedule Pickup : Contact your EHS office to schedule a waste pickup. Follow their specific procedures for documentation and transport from the lab.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one waste streams.